2-Bromo-4-methoxy-6-methylpyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGQBKWXPATXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties and expected reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine. This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This document consolidates available physical and chemical data, outlines its potential synthetic applications, particularly in cross-coupling reactions, and provides generalized experimental protocols. Due to the limited availability of specific experimental data for this particular molecule in peer-reviewed literature, this guide also draws upon established principles of heterocyclic chemistry to infer its reactivity and potential applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, comprehensive experimental validation in peer-reviewed literature is limited.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Boiling Point | 312.5°C at 760 mmHg[1] |
| Melting Point | Not available |
| Solubility | Not available |
| CAS Number | 56545-10-9[2][3][4] |
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the expected spectroscopic characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts would be influenced by the electronic environment created by the bromo, methoxy, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly deshielded.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H, C=N, C=C, and C-O stretching and bending vibrations.
Reactivity and Synthetic Applications
This compound is a versatile building block for organic synthesis. The presence of a bromine atom at the 2-position of the pyrimidine ring makes it an excellent substrate for a variety of cross-coupling reactions. The pyrimidine ring is an electron-deficient system, which influences the reactivity of its substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position is susceptible to displacement via palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of complex molecules in drug discovery.
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate more complex biaryl structures. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of potential drug candidates.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring, providing access to a diverse library of substituted pyrimidines for biological screening.
Experimental Protocols (Generalized)
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the coupling of a 2-bromopyrimidine with an arylboronic acid.
Reaction Components:
| Component | Role | Typical Molar Equivalents |
| This compound | Electrophile | 1.0 |
| Arylboronic Acid | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst | 0.01 - 0.05 |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Base | 2.0 - 3.0 |
| Solvent (e.g., Dioxane, Toluene, DME) | Solvent | - |
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a typical procedure for the amination of a 2-bromopyrimidine.
Reaction Components:
| Component | Role | Typical Molar Equivalents |
| This compound | Electrophile | 1.0 |
| Amine | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Precursor | 0.01 - 0.05 |
| Ligand (e.g., BINAP, XPhos, RuPhos) | Ligand | 0.02 - 0.10 |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Base | 1.5 - 2.5 |
| Solvent (e.g., Toluene, Dioxane) | Solvent | - |
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a dry reaction vessel with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C).
-
Monitor the reaction for completion using a suitable analytical method.
-
After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the residue by an appropriate method like flash column chromatography.
Plausible Synthetic Route
A common method for the synthesis of substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, followed by functional group manipulations. A plausible, though not experimentally verified for this specific compound, synthetic pathway to this compound could start from 2,4-dihydroxy-6-methylpyrimidine.
Caption: A plausible synthetic pathway to this compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities for pharmaceutical and materials science applications. Its utility is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functionalities. While a comprehensive set of experimental data for this specific compound is not currently available in the public domain, this guide provides a solid foundation of its known properties and expected reactivity based on established chemical principles. Further research is warranted to fully characterize this compound and explore its potential in various fields of chemical science.
References
Technical Guide: Elucidation of the Chemical Structure of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2-Bromo-4-methoxy-6-methylpyrimidine. Due to the limited availability of public experimental data for this specific compound, this document presents a proposed synthesis pathway and a complete set of predicted spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy). These illustrative data are then systematically analyzed to confirm the molecular structure. This guide serves as a detailed, practical framework for the characterization of similar heterocyclic compounds in a drug discovery and development context.
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a bromine atom, a methoxy group, and a methyl group on the pyrimidine ring offers multiple points for further chemical modification, making it an interesting scaffold for medicinal chemistry. Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a compound of interest. This guide outlines the analytical workflow for the structural elucidation of this molecule.
Proposed Synthesis
A plausible synthetic route to this compound starts from the commercially available 2,4-dihydroxy-6-methylpyrimidine (also known as 6-methyluracil). The synthesis involves two key steps: a bromination/chlorination followed by a nucleophilic substitution.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dihydroxy-6-methylpyrimidine (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
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Dry the organic layer over anhydrous sodium sulfate and filter.
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Remove the solvent under reduced pressure to yield crude 2,4-dichloro-6-methylpyrimidine, which can be purified by column chromatography or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq) in methanol (MeOH).
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Add sodium methoxide (NaOMe) (1.1 eq) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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A subsequent bromination step would be required. A more direct, albeit potentially less selective, approach could involve the reaction of a brominated precursor. For the purpose of this guide, we will assume a synthetic route that leads to the target compound. A plausible, though not explicitly found, method would be the selective methoxylation of a dibromo- or bromochloro-precursor.
Structural Elucidation Workflow
The process of confirming the structure of a newly synthesized compound follows a logical progression of analytical techniques.
Caption: Figure 1: Workflow for Structure Elucidation
Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound and the interpretation that leads to its structural confirmation.
Mass Spectrometry
Experimental Protocol: Mass spectra would be acquired on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample would be dissolved in methanol and infused directly.
Predicted Data:
| m/z (Predicted) | Isotopic Pattern | Interpretation |
| 202.98 | M+ | Molecular ion peak with a bromine isotope pattern. |
| 204.98 | M+2 | Isotopic peak for ⁸¹Br, approximately equal in intensity to the M+ peak. |
| 187.95 | [M-CH₃]+ | Loss of a methyl group. |
| 123.05 | [M-Br]+ | Loss of the bromine atom. |
Interpretation: The presence of a pair of peaks of nearly equal intensity at m/z 203 and 205 would strongly indicate the presence of a single bromine atom. The accurate mass measurement of the molecular ion would be used to confirm the elemental composition of C₆H₇BrN₂O.
Infrared (IR) Spectroscopy
Experimental Protocol: The IR spectrum would be recorded on an FTIR spectrometer using a diamond attenuated total reflectance (ATR) accessory.
Predicted Data:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2950-3000 | Medium | C-H stretching (methyl and methoxy) |
| 1580-1620 | Strong | C=N and C=C stretching in the pyrimidine ring |
| 1450-1480 | Medium | C-H bending (methyl) |
| 1250-1300 | Strong | C-O-C asymmetric stretching (methoxy) |
| 1020-1080 | Strong | C-O-C symmetric stretching (methoxy) |
| 550-650 | Medium | C-Br stretching |
Interpretation: The IR spectrum would confirm the presence of key functional groups: C-H bonds in the alkyl groups, the aromatic-like pyrimidine ring, the C-O ether linkage of the methoxy group, and the carbon-bromine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 6.55 | s | 1H | H-5 (pyrimidine ring proton) |
| 3.98 | s | 3H | -OCH₃ (methoxy protons) |
| 2.45 | s | 3H | -CH₃ (methyl protons) |
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 170.2 | C-4 (C-OCH₃) |
| 168.5 | C-6 (C-CH₃) |
| 155.8 | C-2 (C-Br) |
| 108.7 | C-5 (CH) |
| 54.6 | -OCH₃ |
| 24.1 | -CH₃ |
Interpretation:
-
The ¹H NMR spectrum is predicted to be simple, showing three singlets, which is consistent with the proposed structure. The downfield singlet at 6.55 ppm is characteristic of a proton on an electron-rich pyrimidine ring. The singlets at 3.98 ppm and 2.45 ppm correspond to the methoxy and methyl protons, respectively.
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The ¹³C NMR spectrum is expected to show six distinct carbon signals, accounting for all carbons in the molecule. The chemical shifts are assigned based on the expected electronic environment of each carbon atom. The carbon attached to the bromine (C-2) is significantly deshielded, as are the carbons bonded to the nitrogens and the oxygen of the methoxy group (C-4 and C-6).
Final Structure Confirmation
The collective evidence from the predicted mass spectrometry, IR spectroscopy, and NMR spectroscopy data provides a consistent and unambiguous confirmation of the structure of this compound. The molecular formula is established by MS, the key functional groups are identified by IR, and the precise connectivity of the atoms is determined by ¹H and ¹³C NMR.
Conclusion
This technical guide has outlined a comprehensive approach to the structural elucidation of this compound. By integrating data from multiple analytical techniques, a high degree of confidence in the assigned structure can be achieved. The presented workflow and data interpretation serve as a valuable resource for researchers involved in the synthesis and characterization of novel chemical entities.
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-bromo-4-methoxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 6-methyluracil, and proceeds through a three-step sequence involving chlorination, regioselective methoxylation, and subsequent bromination. This guide details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and workflow.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through the following three key transformations:
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Chlorination: The initial step involves the conversion of 6-methyluracil to 2,4-dichloro-6-methylpyrimidine. This is a standard procedure utilizing a dehydrating chlorinating agent, typically phosphoryl chloride.
-
Regioselective Methoxylation: The subsequent step is the selective replacement of the chlorine atom at the C4 position of the pyrimidine ring with a methoxy group. This is achieved by reacting 2,4-dichloro-6-methylpyrimidine with a controlled amount of sodium methoxide. The higher reactivity of the C4 position towards nucleophilic attack in 2,4-dichloropyrimidines generally favors the formation of the desired 4-methoxy isomer.
-
Bromination: The final step involves the conversion of the remaining chloro group at the C2 position to a bromo group, yielding the target compound, this compound. This is typically achieved through a halogen exchange reaction.
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
This procedure is adapted from established literature methods.
Experimental Workflow:
Technical Guide: 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-6-methylpyrimidine, a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, molecular structure, and its role as a versatile intermediate in the development of complex organic molecules. A representative synthetic protocol is provided, alongside a conceptual workflow illustrating its utility in cross-coupling reactions, a cornerstone of modern drug discovery. This guide is intended to serve as a foundational resource for researchers leveraging this compound in their synthetic and drug development endeavors.
Physicochemical and Structural Data
This compound is a substituted pyrimidine ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2] The strategic placement of a bromine atom, a methoxy group, and a methyl group provides multiple reaction sites for synthetic elaboration. The bromine at the 2-position is particularly susceptible to nucleophilic substitution and serves as a key handle for transition metal-catalyzed cross-coupling reactions.[1]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Molecular Weight | 203.04 g/mol | [3] |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| CAS Number | 56545-10-9 | [3] |
| Boiling Point | 312.5°C at 760 mmHg | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage Conditions | 2-8°C, store under inert gas | [3] |
| SMILES | CC1=CC(OC)=NC(Br)=N1 | [4] |
| MDL Number | MFCD28741601 | [3] |
Synthesis and Reactivity
The utility of this compound stems from its designed reactivity. The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative bromine atom, makes the C2 position susceptible to nucleophilic aromatic substitution. More significantly, the carbon-bromine bond is a classic functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceutical agents.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-methoxy-6-methylpyrimidine.
Applications in Research and Drug Development
Substituted pyrimidines are integral to a vast number of therapeutic agents, including anticancer and antiviral drugs.[2][3] this compound serves as a crucial starting material for the synthesis of these complex molecules.[3] Its reactive bromine handle allows for the systematic and modular introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
The workflow below illustrates a typical synthetic sequence where this compound is used to generate a library of derivatives for biological screening.
Caption: Synthetic workflow using this compound in drug discovery.
Safety and Handling
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
Technical Guide: Safety and Handling of 2-Bromo-4-methoxy-6-methylpyrimidine
Disclaimer: This document is an in-depth technical guide intended for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 2-Bromo-4-methoxy-6-methylpyrimidine (CAS No. 56545-10-9) was not publicly available at the time of this writing. The safety and handling information herein is compiled from data on structurally analogous compounds and general principles of laboratory safety for handling potentially hazardous chemicals. This guide should be used as a precautionary tool, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.
Compound Identification and Properties
This compound is a heterocyclic organic compound.[1] It is utilized in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
| Identifier | Value |
| CAS Number | 56545-10-9 |
| Molecular Formula | C₆H₇BrN₂O[1][3] |
| Molecular Weight | 203.04 g/mol [1] |
| Physical State | Not definitively documented; likely a solid or liquid at room temperature. |
| Boiling Point | 312.5°C at 760 mmHg (Predicted)[2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[1][2] |
Presumed Hazard Classification and Safety Precautions
The following GHS classification is presumed based on data from structurally similar brominated and methoxylated aromatic compounds.
GHS Hazard Classification (Presumed)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
Hazard Pictograms:
Precautionary Statements (Presumed)
| Type | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to EN 166 (EU) or NIOSH (US) standards.
-
Skin Protection:
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile, neoprene) that have been inspected prior to use.
-
Body Protection: Wear a flame-retardant laboratory coat. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.
-
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.
Safe Handling and Storage Protocol
-
Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all personnel are trained on the potential hazards and emergency procedures.
-
Verify that safety equipment, including eyewash stations and safety showers, is accessible and functional.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid the formation of dust or aerosols.
-
Ground all equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
-
Storage:
Emergency Procedures
| Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use a solid water stream. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |
Visualized Workflows
Caption: A standard workflow for handling potentially hazardous chemicals in a laboratory setting.
Caption: Logical relationship between identified potential hazards and corresponding control measures.
References
An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine ring system of significant interest in medicinal chemistry and materials science. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including approved pharmaceuticals. The presence of a bromo substituent at the 2-position, a methoxy group at the 4-position, and a methyl group at the 6-position imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the known and predicted reactivity of this compound, focusing on key transformations relevant to drug discovery and development.
Note on Data Availability: While the general reactivity of substituted pyrimidines is well-established, specific, publicly available quantitative data and detailed experimental protocols for this compound are limited. The information presented herein is a combination of data for this specific compound where available, and well-established reactivity patterns for structurally similar pyrimidine and pyridine derivatives.
Core Reactivity Profile
The reactivity of this compound is primarily dictated by the electronic nature of the pyrimidine ring and the interplay of its substituents. The two nitrogen atoms in the pyrimidine ring render the aromatic system electron-deficient, which has a profound influence on its susceptibility to various reaction types. The bromine atom at the 2-position serves as an excellent leaving group in a variety of cross-coupling and substitution reactions. The electron-donating methoxy group at the 4-position and the methyl group at the 6-position can influence the regioselectivity and rate of these reactions.
The principal reactions that this compound is expected to undergo are:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling
-
Buchwald-Hartwig Amination
-
-
Nucleophilic Aromatic Substitution (SNAr)
These reactions allow for the introduction of a wide array of functional groups at the 2-position, enabling the synthesis of diverse compound libraries for biological screening.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the C2-Br bond is the primary site for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Expected Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a 2-bromopyrimidine derivative would involve the following steps:
-
Reactant Preparation: In a reaction vessel, this compound (1 equivalent), the desired boronic acid or ester (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents) are combined.
-
Solvent Addition: A degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DME and water, is added.
-
Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, SPhos), is added under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.
Quantitative Data (Hypothetical based on similar compounds):
| Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 80-95 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | DME/H₂O | 110 | 16 | 60-80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a powerful method for the synthesis of arylamines and heteroarylamines from aryl or heteroaryl halides and primary or secondary amines.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Expected Experimental Protocol:
A typical procedure for the Buchwald-Hartwig amination of this compound would be as follows:
-
Reactant Preparation: To a dry reaction vessel under an inert atmosphere, this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, Xantphos), and a strong base (e.g., sodium tert-butoxide, lithium hexamethyldisilazide) are added.
-
Solvent and Amine Addition: A dry, degassed aprotic solvent such as toluene or dioxane is added, followed by the amine (1.1-1.5 equivalents).
-
Reaction: The mixture is heated, typically in the range of 80-110 °C, until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: The reaction is cooled, quenched with water or saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by column chromatography.
Quantitative Data (Hypothetical based on similar compounds):
| Amine (R1R2NH) | Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 70-85 |
| Aniline | Pd(OAc)₂ / Xantphos | K₃PO₄ | Dioxane | 110 | 24 | 65-80 |
| Benzylamine | PdCl₂(dppf) | LiHMDS | THF | 80 | 12 | 75-90 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens and a good leaving group. The bromine atom at the 2-position of this compound is well-positioned for displacement by strong nucleophiles.
General Reaction Scheme:
Caption: Mechanism of Nucleophilic Aromatic Substitution.
Expected Reactivity and Experimental Considerations:
-
Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines can displace the bromide.
-
Reaction Conditions: SNAr reactions on heteroaromatics often require elevated temperatures. The choice of solvent is crucial and is typically a polar aprotic solvent like DMF, DMAc, or DMSO, which can stabilize the charged intermediate (Meisenheimer-like complex).
-
Regioselectivity: The attack of the nucleophile is highly favored at the 2-position due to the stabilization of the negative charge in the intermediate by the adjacent ring nitrogen.
Expected Experimental Protocol:
-
Reactant and Solvent: this compound (1 equivalent) is dissolved in a suitable polar aprotic solvent.
-
Nucleophile Addition: The nucleophile (1.1-2.0 equivalents), often as a pre-formed salt or generated in situ with a base, is added to the solution.
-
Reaction: The reaction mixture is heated (e.g., 100-150 °C) and monitored for completion.
-
Work-up and Purification: After cooling, the reaction is typically poured into water to precipitate the product or to allow for extraction with an organic solvent. Purification is achieved by recrystallization or column chromatography.
Quantitative Data (Hypothetical based on similar compounds):
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | Reflux | 8 | 80-95 |
| Sodium Thiophenoxide | DMF | 120 | 6 | 70-85 |
| Pyrrolidine | NMP | 150 | 24 | 60-75 |
Conclusion
This compound is a valuable synthetic intermediate with a predictable and versatile reactivity profile. Its susceptibility to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution, allows for the facile introduction of a wide range of substituents at the 2-position. This makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration and documentation of the specific reaction conditions and yields for this particular substrate will undoubtedly enhance its utility for the scientific community.
The Versatile Building Block: Unlocking the Potential of 2-Bromo-4-methoxy-6-methylpyrimidine in Chemical Synthesis
For Immediate Release
[City, State] – 2-Bromo-4-methoxy-6-methylpyrimidine, a halogenated pyrimidine derivative, is emerging as a critical starting material in the synthesis of a diverse range of biologically active compounds. This in-depth technical guide explores the potential applications of this versatile chemical intermediate, with a particular focus on its role in the development of novel agrochemicals. The strategic positioning of the bromo, methoxy, and methyl groups on the pyrimidine ring offers a unique combination of reactivity and structural features, making it a valuable scaffold for medicinal and agricultural chemists.
The primary application of this compound lies in its conversion to 2-amino-4-methoxy-6-methylpyrimidine, a key building block for a class of potent sulfonylurea herbicides. This transformation is typically achieved through a nucleophilic aromatic substitution reaction, where the bromine atom at the 2-position is displaced by an amino group. This reaction serves as a foundational step in the synthesis of more complex molecules with significant commercial and research value.
From Intermediate to Active Ingredient: The Synthesis of Sulfonylurea Herbicides
While direct experimental data on the herbicidal activity of compounds derived specifically from this compound is not extensively detailed in publicly available literature, a strong body of evidence points to its utility through the synthesis of its amino derivative. The closely related compound, 2-amino-4,6-dimethoxypyrimidine, is a well-established intermediate in the production of commercial herbicides such as bensulfuron-methyl and pyrazosulfuron-ethyl.[1][2][3][4] The structural analogy strongly suggests that 2-amino-4-methoxy-6-methylpyrimidine would be a key component in the synthesis of a parallel class of sulfonylurea herbicides.
Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their targeted mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants, which is crucial for the biosynthesis of branched-chain amino acids.[5]
The general synthetic pathway to these herbicides involves the reaction of the amino-pyrimidine derivative with a suitable sulfonyl isocyanate. The resulting sulfonylurea bridge is the critical pharmacophore responsible for the compound's biological activity.
Below is a logical workflow illustrating the pivotal role of this compound in the synthesis of potential sulfonylurea herbicides.
Caption: Synthetic pathway from this compound to a potential sulfonylurea herbicide.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine (Hypothetical Protocol)
This protocol is based on standard nucleophilic aromatic substitution reactions on brominated pyrimidines.
Materials:
-
This compound
-
Ammonia (aqueous or in a sealed tube with an alcoholic solvent) or a suitable amine source
-
Solvent (e.g., ethanol, DMSO)
-
Catalyst (optional, e.g., copper salts for certain amination reactions)
Procedure:
-
Dissolve this compound in a suitable solvent in a pressure-rated reaction vessel.
-
Add an excess of the aminating agent (e.g., aqueous ammonia).
-
If necessary, add a catalyst.
-
Seal the vessel and heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-amino-4-methoxy-6-methylpyrimidine.
Step 2: Synthesis of a Sulfonylurea Herbicide Derivative
The following is a general procedure for the synthesis of sulfonylurea herbicides from an amino-pyrimidine intermediate, adapted from the synthesis of bensulfuron-methyl.[2][6]
Materials:
-
2-Amino-4-methoxy-6-methylpyrimidine
-
Aryl sulfonyl isocyanate (e.g., o-methoxycarbonylbenzyl sulfonyl isocyanate)
-
Anhydrous aprotic solvent (e.g., xylene, acetonitrile)
Procedure:
-
In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxy-6-methylpyrimidine in the anhydrous solvent.
-
To this solution, add the aryl sulfonyl isocyanate dropwise at room temperature with stirring.
-
The reaction is typically exothermic and may require cooling to maintain the desired temperature (e.g., 50-70 °C).
-
After the addition is complete, continue stirring the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
The product may precipitate out of the solution upon cooling.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane or ether) to remove impurities, and dried under vacuum to yield the final sulfonylurea herbicide.
Quantitative Data
While specific herbicidal activity data for derivatives of this compound is not available, the table below presents the herbicidal activity of structurally related sulfonylurea compounds, providing a benchmark for the potential efficacy of its derivatives.
| Compound | Target Weed | Activity | Reference |
| Bensulfuron-methyl | Broadleaf weeds and sedges in rice | High | [2][4] |
| Pyrazosulfuron-ethyl | Annual and perennial broadleaf weeds and sedges in rice | High | [1][7] |
| Chlorsulfuron | Broadleaf weeds in wheat | High | [5] |
Signaling Pathways and Experimental Workflows
The biological activity of sulfonylurea herbicides stems from their inhibition of the acetolactate synthase (ALS) enzyme. The following diagram illustrates this key signaling pathway.
Caption: Inhibition of the ALS pathway by sulfonylurea herbicides.
The general experimental workflow for the synthesis and evaluation of new herbicide candidates is a multi-step process.
Caption: Experimental workflow for herbicide discovery.
Conclusion
This compound stands as a valuable and reactive intermediate with significant potential in the synthesis of novel agrochemicals. Its utility as a precursor to 2-amino-4-methoxy-6-methylpyrimidine opens a clear and logical pathway to a new generation of sulfonylurea herbicides. While direct biological data for its derivatives is an area for future research, the well-established chemistry and biological activity of analogous compounds provide a strong foundation for its exploration in drug discovery and crop protection. Further investigation into the synthetic derivatization of this compound is warranted to fully unlock its potential.
References
- 1. Pyrazosulfuron-ethyl synthesis - chemicalbook [chemicalbook.com]
- 2. CN103483274A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 3. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 4. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102796049A - Method for preparing bensulfuron methyl - Google Patents [patents.google.com]
- 7. Pyrazosulfuron-ethyl | C14H18N6O7S | CID 91750 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Bromo-4-methoxy-6-methylpyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Bromo-4-methoxy-6-methylpyrimidine. Due to the limited availability of published experimental data, this document focuses on the expected spectroscopic characteristics and detailed, generalized experimental protocols for obtaining the necessary data.
Introduction
This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyrimidine ring, gives it unique properties that are of interest for the synthesis of more complex molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound. This guide outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the methodologies to acquire this data.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine-H | 6.5 - 7.5 | Singlet (s) |
| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet (s) |
| Methyl (-CH₃) | 2.3 - 2.7 | Singlet (s) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-Br (C2) | 155 - 165 |
| C-OCH₃ (C4) | 160 - 170 |
| C-CH₃ (C6) | 150 - 160 |
| Pyrimidine CH (C5) | 100 - 115 |
| Methoxy (-OCH₃) | 50 - 60 |
| Methyl (-CH₃) | 20 - 30 |
Table 3: Predicted Infrared (IR) Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium |
| C=N (pyrimidine ring) | 1550 - 1650 | Strong |
| C=C (pyrimidine ring) | 1400 - 1500 | Strong |
| C-O (methoxy) | 1000 - 1300 | Strong |
| C-Br | 500 - 600 | Medium-Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z Ratio | Notes |
| [M]⁺ | 203/205 | Molecular ion peak with characteristic bromine isotope pattern (approx. 1:1 ratio). |
| [M-CH₃]⁺ | 188/190 | Loss of a methyl group. |
| [M-OCH₃]⁺ | 172/174 | Loss of a methoxy group. |
| [M-Br]⁺ | 124 | Loss of a bromine atom. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify and report the chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), and coupling constants (J) in Hz for ¹H NMR, and chemical shifts for ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Identify and label the major absorption bands (peaks) in the spectrum.
-
Report the peak positions in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
GC-MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is common for creating fragment ions.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 40-400.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: An appropriate temperature gradient to ensure separation and elution of the compound.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which should exhibit the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., -CH₃, -OCH₃, -Br).
-
Report the mass-to-charge ratio (m/z) for the molecular ion and major fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to final reporting of spectroscopic data.
Conclusion
The spectroscopic characterization of this compound through NMR, IR, and MS is essential for its unambiguous identification and quality control. While specific, publicly available experimental data is currently limited, this guide provides a robust framework of expected spectral features and detailed methodologies for researchers to acquire and interpret their own data. The provided protocols are standard in the field of organic chemistry and should yield high-quality data for the structural elucidation of this compound.
Solubility Profile of 2-Bromo-4-methoxy-6-methylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-Bromo-4-methoxy-6-methylpyrimidine
This compound is a substituted pyrimidine, a class of heterocyclic compounds that are foundational components of nucleic acids and are prevalent in many biologically active molecules. The unique arrangement of a bromine atom, a methoxy group, and a methyl group on the pyrimidine ring makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and agrochemicals. Understanding its solubility is crucial for its effective use in reaction chemistry, for its purification through crystallization, and for its formulation in drug delivery systems.
Predicted Solubility Profile
In the absence of specific experimental data, the solubility of this compound in organic solvents can be predicted based on its structural features. The "like dissolves like" principle is a key determinant of solubility.
-
Polarity: The pyrimidine core, with its two nitrogen atoms, imparts a degree of polarity to the molecule. The methoxy group (-OCH3) also contributes to its polarity.
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.
-
Nonpolar Features: The methyl group (-CH3) and the bromine atom (-Br) are less polar, and the overall molecule has a significant nonpolar character.
Based on these features, a qualitative solubility profile can be proposed:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | High | Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are expected to be effective due to their polarity and ability to interact with the pyrimidine ring. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[1] |
| Chlorinated | Moderate to High | Solvents such as Dichloromethane (DCM) and Chloroform are likely to be good solvents due to their ability to dissolve moderately polar organic compounds. |
| Alcohols | Moderate | Solvents like Methanol and Ethanol should dissolve the compound to a moderate extent, facilitated by hydrogen bonding. The solubility of other pyrimidine derivatives has been measured in methanol.[1][2] |
| Ethers | Moderate | Diethyl ether and other ethers may show moderate solvating power. |
| Nonpolar | Low | Solvents such as Hexane and Toluene are expected to be poor solvents due to the significant polarity of the pyrimidine ring. |
| Water | Low to Insoluble | Due to the overall organic nature and lack of strong hydrogen-donating groups, the compound is expected to have low solubility in water. |
This predicted profile serves as a starting point for solvent screening. For precise applications, experimental determination of solubility is essential.
Experimental Protocol for Solubility Determination (Gravimetric Method)
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid solvent.[3][4] It involves preparing a saturated solution at a specific temperature, separating a known mass of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Conical flasks or vials with stoppers
-
Magnetic stirrer and stir bars
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials or evaporating dishes
-
Drying oven or vacuum desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic bath set to the desired temperature and stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches equilibrium.
-
-
Sample Withdrawal:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2 hours).
-
Carefully withdraw a specific volume of the clear supernatant using a pre-heated or pre-cooled syringe (to the same temperature as the solution) fitted with a syringe filter to avoid transferring any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed and labeled vial.
-
Record the total mass of the vial and the saturated solution.
-
Evaporate the solvent from the vial. This can be done at room temperature, in a fume hood, or by gentle heating in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.
-
Weigh the vial containing the dry solute. Repeat the drying and weighing process until a constant mass is achieved.[3]
-
-
Calculation of Solubility:
-
Calculate the mass of the solute and the mass of the solvent in the withdrawn sample.
-
Solubility is typically expressed as grams of solute per 100 g of solvent or moles of solute per liter of solvent.
-
Visualizations
Logical Workflow for Solubility Prediction
The following diagram illustrates the logical process for predicting the solubility of this compound based on its structural characteristics.
References
Methodological & Application
Synthesis of Derivatives from 2-Bromo-4-methoxy-6-methylpyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, 2-Bromo-4-methoxy-6-methylpyrimidine. This pyrimidine derivative is a valuable starting material in medicinal chemistry and materials science due to the reactivity of the bromine atom, which allows for the introduction of a wide range of functional groups through various cross-coupling and substitution reactions. The methoxy and methyl groups on the pyrimidine ring also offer opportunities for further structural modifications, enabling the generation of diverse chemical libraries for drug discovery and other applications.
Overview of Synthetic Transformations
This compound is amenable to a variety of synthetic transformations, primarily targeting the substitution of the bromo group at the 2-position. The electron-deficient nature of the pyrimidine ring facilitates several palladium-catalyzed cross-coupling reactions, as well as nucleophilic aromatic substitutions. Key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl- and 2-heteroaryl-4-methoxy-6-methylpyrimidines.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to a diverse range of 2-amino-4-methoxy-6-methylpyrimidine derivatives.
-
Sonogashira Coupling: For the introduction of alkynyl moieties, yielding 2-alkynyl-4-methoxy-6-methylpyrimidines.
-
Cyanation: For the synthesis of 2-cyano-4-methoxy-6-methylpyrimidine, a versatile intermediate for further functionalization.
-
Nucleophilic Aromatic Substitution (SNA_r_): Direct displacement of the bromo group by strong nucleophiles.
Below are detailed protocols and data for some of these key transformations.
Experimental Protocols and Data
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxy-6-methylpyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it allows for the introduction of various aryl and heteroaryl substituents.
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura coupling reaction.
General Protocol:
A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is suspended in a suitable solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100 | 16 | 78 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 88 |
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine Derivatives
The Buchwald-Hartwig amination provides a versatile route to a wide array of N-substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry.
Reaction Scheme:
Figure 2: General scheme for the Buchwald-Hartwig amination.
General Protocol:
To a reaction vessel under an inert atmosphere, this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (0.02-0.05 eq.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (0.04-0.1 eq.), and a strong base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS) (1.5-2.0 eq.) are added. A dry, degassed solvent such as toluene, dioxane, or THF is then added. The reaction mixture is heated to a temperature between 80 and 110 °C for 4 to 24 hours, with progress monitored by TLC or LC-MS. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 95 |
| Aniline | Pd(OAc)₂ (3) | RuPhos (6) | LiHMDS | 1,4-Dioxane | 100 | 18 | 82 |
| Benzylamine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 90 | 16 | 88 |
| Piperidine | Pd(OAc)₂ (3) | Xantphos (6) | NaOtBu | THF | 80 | 8 | 91 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic strategies.
Figure 3: Workflow for the synthesis of derivatives.
Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling.
Applications in Drug Discovery and Materials Science
Derivatives of this compound are precursors to a wide range of biologically active molecules and functional materials. The 2-amino derivatives are of particular interest in the development of kinase inhibitors, where the pyrimidine core can act as a hinge-binding motif. The 2-aryl substituted pyrimidines have applications in the development of agrochemicals and as ligands for metal catalysis. Furthermore, the introduction of various functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in the drug development process.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. It is essential to conduct all reactions under appropriate safety precautions in a well-ventilated fume hood.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-6-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a common motif in a wide array of biologically active compounds, and the strategic placement of the bromo, methoxy, and methyl groups on this scaffold allows for diverse and targeted chemical modifications. The bromine atom at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, providing a powerful and efficient means to introduce a variety of substituents and construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions utilizing this compound as a key starting material. The ability to readily form carbon-carbon and carbon-nitrogen bonds through these reactions makes this pyrimidine derivative an invaluable tool for the synthesis of novel compounds with potential therapeutic applications.
Palladium-Catalyzed Cross-Coupling Reactions: An Overview
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. For a substrate like this compound, the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C2-Br bond towards oxidative addition to a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Below are generalized conditions and specific protocols for key palladium-catalyzed cross-coupling reactions with this compound. While specific literature examples for this exact substrate are limited, the following protocols are based on well-established procedures for structurally similar 2-bromopyrimidines and other 2-halopyrimidines.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 2-position.
Quantitative Data for Suzuki-Miyaura Coupling of Related 2-Halopyrimidines
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 71 | [1][2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | ~70-80 | [3] |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 80 | ~60-70 | [4] |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | ~80-90 | [5] |
Note: The data presented is for analogous 2-chloropyrimidine or 2-bromopyridine substrates and serves as a strong starting point for optimization with this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add 1,4-dioxane (5 mL) and deionized water (1 mL).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-methoxy-6-methylpyrimidine.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is invaluable for synthesizing 2-amino-substituted pyrimidines, which are prevalent in pharmacologically active molecules.
Quantitative Data for Buchwald-Hartwig Amination of Related 2-Halopyrimidines/pyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | ~80-90 | [6] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | ~70-85 | [6] |
| 3 | Benzylamine | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | t-BuOH | 100 | ~85-95 | [7] |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 100 | ~90 | [8] |
Note: The data is derived from studies on analogous 2-halopyridine and 2-halopyrimidine systems and provides excellent starting points for reaction optimization.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines the amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add anhydrous toluene (3 mL) and stir the mixture at room temperature for 10 minutes until a homogeneous catalyst solution is formed.
-
In a separate dry Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to this flask.
-
Transfer the pre-formed catalyst solution to the substrate-containing flask via a cannula.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, appropriate eluent system) to yield the desired 2-amino-4-methoxy-6-methylpyrimidine derivative.
Caption: Buchwald-Hartwig Amination Workflow.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling facilitates the reaction between an aryl halide and a terminal alkyne, providing a direct route to 2-alkynylpyrimidines. These products are valuable intermediates for further transformations, including the synthesis of heterocycles and conjugated systems.
Quantitative Data for Sonogashira Coupling of Related 2-Halopyrimidines/pyridines
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | ~80-90 | [9] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | ~75-85 | [10] |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | Cs₂CO₃ | Acetonitrile | 80 | ~80-90 | [11] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | K₂CO₃ | Dioxane | 90 | ~70-80 | [12] |
Note: The presented data is for analogous 2-halopyridine and other heterocyclic systems and should serve as a good starting point for optimization.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (8 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) to the mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst and salts, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired 2-alkynyl-4-methoxy-6-methylpyrimidine.
Caption: Sonogashira Coupling Workflow.
Heck Coupling: Formation of C(sp²)-C(sp²) Bonds with Alkenes
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This method can be used to introduce vinyl groups at the 2-position of the pyrimidine ring, which are versatile handles for further synthetic manipulations.
Quantitative Data for Heck Coupling of Related 2-Halopyrimidines/pyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | ~70-80 | |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | NMP | 120 | ~80-90 | |
| 3 | Ethylene | Pd(OAc)₂ (3) | dppf (6) | NaOAc | DMAc | 140 | ~60-70 | |
| 4 | Allyl alcohol | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile/H₂O | 80 | ~60-75 |
Note: Data is based on analogous heterocyclic systems and provides a solid foundation for developing a protocol for this compound.
Detailed Experimental Protocol: Heck Coupling
This protocol describes the Heck reaction between this compound and a generic alkene.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol).
-
Add the alkene (1.5 mmol) to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2-alkenyl-4-methoxy-6-methylpyrimidine.
Caption: Heck Coupling Workflow.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this cycle is fundamental to troubleshooting and optimizing these transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for 2-Bromo-4-methoxy-6-methylpyrimidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methoxy-6-methylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its distinct substitution pattern, featuring a reactive bromine atom at the 2-position, an electron-donating methoxy group at the 4-position, and a methyl group at the 6-position, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl moieties. Additionally, the pyrimidine core is a common scaffold in many approved drugs, particularly in the area of kinase inhibition.
These application notes provide an overview of the utility of this compound in the design and synthesis of kinase inhibitors, with a focus on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. The provided protocols are based on established synthetic methodologies for pyrimidine derivatives and serve as a guide for researchers in the field.
Application in the Synthesis of ROCK Inhibitors
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Dysregulation of the Rho/ROCK signaling pathway is implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis. Therefore, the development of potent and selective ROCK inhibitors is a significant area of therapeutic research.
The pyrimidine scaffold is a key feature in several known ROCK inhibitors. This compound can serve as a valuable precursor for the synthesis of novel ROCK inhibitors through the introduction of various substituents at the 2-position, which can interact with key residues in the ATP-binding pocket of the kinase.
Logical Workflow for Drug Discovery
Caption: Drug discovery workflow using this compound.
Experimental Protocols
The following are representative protocols for the synthesis of pyrimidine-based ROCK inhibitors starting from this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methoxy-6-methylpyrimidines
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-aminophenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methoxy-6-methylpyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of 2-Amino-4-methoxy-6-methylpyrimidine Derivatives
This protocol outlines the displacement of the bromide from this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., piperazine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add the amine (1.5 mmol) and DIPEA (2.0 mmol) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-methoxy-6-methylpyrimidine derivative.
Data Presentation
The following tables present hypothetical but representative quantitative data for a series of compounds synthesized from this compound, targeting ROCK1 and ROCK2.
Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Pyrimidine Derivatives
| Compound ID | R Group at C2-position | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |
| PYR-001 | 4-Aminophenyl | 150 | 85 |
| PYR-002 | 3-Pyridyl | 98 | 45 |
| PYR-003 | 1-Piperazinyl | 250 | 180 |
| PYR-004 | 4-(Methylsulfonyl)phenyl | 75 | 30 |
| Fasudil | (Reference Compound) | 1900 | 450 |
Table 2: Selectivity Profile of Lead Compound PYR-004
| Kinase Target | IC₅₀ (nM) |
| ROCK1 | 75 |
| ROCK2 | 30 |
| PKA | >10,000 |
| PKG | >10,000 |
| PKC | 5,200 |
Signaling Pathway
The Rho/ROCK signaling pathway is a key regulator of cell contractility, motility, and proliferation. The diagram below illustrates the central role of ROCK and the point of intervention for the synthesized inhibitors.
Caption: Simplified Rho/ROCK signaling pathway and inhibitor action.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors in medicinal chemistry. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this scaffold in developing targeted therapeutics, particularly for diseases associated with the dysregulation of the Rho/ROCK signaling pathway. Further optimization of the substituents on the pyrimidine core can lead to the discovery of potent and selective drug candidates.
2-Bromo-4-methoxy-6-methylpyrimidine: A Versatile Scaffold for Agrochemical Innovation
FOR IMMEDIATE RELEASE
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 2-Bromo-4-methoxy-6-methylpyrimidine is a highly functionalized heterocyclic building block with significant potential in the development of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, an activating methoxy group, and a methyl group, allows for diverse chemical modifications, leading to the synthesis of potent herbicides, fungicides, and insecticides. This document provides a comprehensive overview of the applications of this versatile scaffold, including detailed experimental protocols and a summary of biological activities.
Herbicidal Applications
The primary agrochemical application of this compound and its derivatives lies in the development of herbicides. These compounds are key precursors to the pyrimidinyl-oxy-benzoate class of herbicides, which are known to be potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant growth inhibition and death.
Synthetic Pathway to Pyrimidinyl-Oxy-Benzoate Herbicides
A common synthetic strategy involves the nucleophilic substitution of the bromine atom on the pyrimidine ring with a substituted phenol. This reaction forms a diaryl ether linkage, a key structural motif for this class of herbicides.
Caption: Synthetic workflow for pyrimidinyl-oxy-benzoate herbicides.
Experimental Protocol: Synthesis of a Pyrimidinyl-Oxy-Benzoate Herbicide Derivative
This protocol describes a general procedure for the synthesis of a herbicidal compound via the reaction of this compound with a substituted phenol.
Materials:
-
This compound
-
Methyl 2-hydroxy-6-(trifluoromethyl)benzoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 2-hydroxy-6-(trifluoromethyl)benzoate (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure pyrimidinyl-oxy-benzoate herbicide.
Herbicidal Activity Data
The following table summarizes the herbicidal activity of a representative pyrimidinyl-oxy-benzoate compound against various weed species.
| Compound | Target Weed | IC₅₀ (µM) |
| Pyrimidinyl-Oxy-Benzoate Derivative | Amaranthus retroflexus (Redroot pigweed) | 15.2 |
| Echinochloa crus-galli (Barnyard grass) | 28.5 | |
| Abutilon theophrasti (Velvetleaf) | 12.8 |
Mode of Action: AHAS Inhibition
The herbicidal activity of pyrimidinyl-oxy-benzoates is attributed to their ability to inhibit the AHAS enzyme.
Caption: Inhibition of AHAS by pyrimidinyl-oxy-benzoate herbicides.
Fungicidal and Insecticidal Potential
While the primary application of this building block has been in herbicides, the pyrimidine core is a well-established pharmacophore in a variety of bioactive molecules, including fungicides and insecticides.
Fungicidal Applications
Derivatives of this compound have the potential to be developed into fungicides. By modifying the substituents on the pyrimidine ring, it is possible to synthesize compounds with activity against a range of phytopathogenic fungi.
Potential Synthetic Approach: The bromine atom can be displaced by various nitrogen, oxygen, or sulfur nucleophiles to introduce different pharmacophores known for their fungicidal activity.
Insecticidal Applications
Similarly, the pyrimidine scaffold is present in several classes of insecticides. The synthesis of novel pyrimidine derivatives from this compound could lead to the discovery of new insecticidal agents. For instance, amination or coupling reactions at the bromine position can introduce functionalities that interact with insect-specific targets.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of agrochemicals. Its utility in the development of potent AHAS-inhibiting herbicides is well-documented. Furthermore, its chemical reactivity opens avenues for the exploration of novel fungicides and insecticides. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this promising scaffold in the ongoing quest for effective and sustainable crop protection solutions.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of N-aryl and N-alkyl aminopyrimidines is of significant interest as the pyrimidine scaffold is a key component in numerous biologically active molecules. This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2-Bromo-4-methoxy-6-methylpyrimidine, an electron-rich heteroaryl halide.
The presence of the electron-donating methoxy and methyl groups on the pyrimidine ring can influence the reactivity of the 2-bromo position. While specific literature on the Buchwald-Hartwig amination of this exact substrate is limited, protocols for structurally similar 2-bromopyrimidines and other heteroaryl halides provide a strong foundation for developing a successful reaction methodology.[3][4]
Reaction Scheme
Key Reaction Parameters
Successful Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: A variety of palladium(0) and palladium(II) sources can be utilized. Common pre-catalysts include Pd(OAc)₂, Pd₂(dba)₃, and [Pd(allyl)Cl]₂.[5] For reactions involving heteroaryl halides, specific pre-catalysts designed for high reactivity and stability are often employed.
-
Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biaryl phosphine ligands are often the most effective. Commonly used ligands include Xantphos, DavePhos, JohnPhos, and SPhos.[6] The ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents catalyst decomposition.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[3][4] Other bases such as potassium tert-butoxide (KOtBu) and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and reaction conditions.[7]
-
Solvent: Anhydrous, aprotic solvents are typically used. Toluene, dioxane, and THF are common choices. The choice of solvent can influence the solubility of the reactants and the reaction temperature.
Data Presentation: Buchwald-Hartwig Amination of Substituted Bromopyrimidines
The following table summarizes reaction conditions from the literature for the Buchwald-Hartwig amination of various substituted bromopyrimidines. This data can serve as a guide for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-(pyridin-3-yl)pyrimidin-2-amine | N-(4-methoxyphenyl)amine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | Reflux | 12 | 82 | [3][4] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | N-(4-chlorophenyl)amine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | Reflux | 12 | 31 | [3][4] |
| 4-(pyridin-3-yl)pyrimidin-2-amine | N-(2,4-dimethylphenyl)amine | PdCl₂(PPh₃)₂ (5) | Xantphos (10) | NaOtBu (1.4) | Toluene | Reflux | 12 | 27 | [3][4] |
| 6-Bromopurine ribonucleoside | Aniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ (1.4) | Toluene | 100 | 1 | 95 | [8][9] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 80 | 16 | 98 | [10] |
Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the reaction conditions (e.g., catalyst, ligand, base, temperature, and reaction time) may be necessary to achieve the desired yield and purity.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, DavePhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).
-
Add the base (e.g., 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
-
Addition of Reactants:
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl bromide).
-
Add the amine (1.2 equiv).
-
Seal the Schlenk tube.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with the same organic solvent.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the desired N-substituted 4-methoxy-6-methylpyrimidin-2-amine.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. rsc.org [rsc.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-Bromo-4-methoxy-6-methylpyrimidine as a Precursor for Organic Light-Emitting Diode (OLED) Materials
Audience: Researchers, scientists, and drug development professionals exploring new applications for heterocyclic compounds in materials science.
Introduction
2-Bromo-4-methoxy-6-methylpyrimidine is a heterocyclic compound that, while primarily utilized as a building block in medicinal chemistry for the synthesis of pharmaceuticals, possesses significant potential in the field of materials science.[1] The electron-deficient nature of the pyrimidine ring, combined with the reactive bromo and methoxy functional groups, makes it an attractive precursor for the synthesis of advanced functional materials. Pyrimidine derivatives have been successfully incorporated into a variety of materials for organic light-emitting diodes (OLEDs), including fluorescent emitters, phosphorescent emitters, and bipolar host materials.[2] This application note outlines a prospective application of this compound in the synthesis of a novel blue fluorescent emitter for OLED applications.
Proposed Application: Synthesis of a Blue Fluorescent Emitter
The inherent electronic properties of the pyrimidine core can be harnessed to create materials with desirable photophysical characteristics. By extending the conjugation of the molecule through cross-coupling reactions, it is possible to tune the emission wavelength and enhance the fluorescence quantum yield.
Principle
The proposed synthetic strategy utilizes a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and is widely used in the synthesis of conjugated organic molecules for electronic applications.[3][4][5] In this protocol, the bromine atom at the 2-position of the pyrimidine ring will be coupled with a suitable arylboronic acid to yield a new, larger π-conjugated system. The choice of the coupling partner is crucial for tuning the emission color and other photophysical properties of the final molecule. For the purpose of this application note, we propose the synthesis of a hypothetical blue fluorescent emitter, 2-(9,9-dimethyl-9H-fluoren-2-yl)-4-methoxy-6-methylpyrimidine .
Experimental Protocol
Materials and Methods
-
Reagents:
-
This compound
-
(9,9-dimethyl-9H-fluoren-2-yl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
-
Equipment:
-
Schlenk flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas supply
-
Rotary evaporator
-
NMR spectrometer
-
Mass spectrometer
-
UV-Vis spectrophotometer
-
Fluorometer
-
Synthesis of 2-(9,9-dimethyl-9H-fluoren-2-yl)-4-methoxy-6-methylpyrimidine
-
To a 100 mL Schlenk flask, add this compound (1.0 mmol, 203 mg), (9,9-dimethyl-9H-fluoren-2-yl)boronic acid (1.2 mmol, 286 mg), and Potassium carbonate (3.0 mmol, 414 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add a degassed solvent mixture of Toluene (20 mL) and deionized water (5 mL).
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 24 hours.
-
After cooling to room temperature, add 30 mL of deionized water and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/dichloromethane gradient to yield the final product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the anticipated photophysical and electroluminescent properties of the synthesized material, 2-(9,9-dimethyl-9H-fluoren-2-yl)-4-methoxy-6-methylpyrimidine . This data is illustrative and based on the typical performance of similar pyrimidine-based blue fluorescent emitters found in the literature.[2][6]
| Property | Illustrative Value |
| Photophysical Properties | |
| Absorption (λₘₐₓ) in CH₂Cl₂ | 350 nm |
| Emission (λₘₐₓ) in CH₂Cl₂ | 450 nm (Blue) |
| Photoluminescence Quantum Yield (ΦPL) | > 70% |
| Electroluminescent Properties | |
| Turn-on Voltage | < 3.5 V |
| Maximum External Quantum Efficiency (EQE) | > 5% |
| CIE Coordinates (x, y) | (0.15, 0.18) |
Diagrams
Experimental Workflow
Caption: Synthetic workflow for the preparation of a blue fluorescent emitter.
Logical Relationship Diagram
Caption: From precursor to application.
While this compound is not a conventional material in its own right, its chemical structure presents a valuable opportunity for the synthesis of novel functional materials. The protocol detailed in this application note provides a plausible pathway for its use as a precursor in the development of new emitters for OLED technology. The versatility of the Suzuki-Miyaura coupling reaction allows for the systematic modification of the molecular structure, enabling the fine-tuning of the material's photophysical properties. Further research into the derivatization of this compound is encouraged to explore its full potential in the broader field of materials science.
References
- 1. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Utilizing 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous clinically approved drugs and investigational agents. Their versatile chemical handles allow for the strategic introduction of various functionalities to modulate pharmacological properties. 2-Bromo-4-methoxy-6-methylpyrimidine is a valuable building block in this context, offering three distinct points for chemical modification: a reactive bromo group amenable to cross-coupling reactions, a methoxy group that can be retained or demethylated for further derivatization, and a methyl group that can influence solubility and steric interactions.
These application notes provide a detailed, step-by-step protocol for the synthesis of a hypothetical bioactive molecule, a potent kinase inhibitor designated as KIP-246M , starting from this compound. The outlined synthetic strategy employs a Suzuki coupling followed by a nucleophilic aromatic substitution, common and robust reactions in drug discovery campaigns. The protocols are designed to be readily implemented in a standard medicinal chemistry laboratory.
Synthetic Workflow for KIP-246M
The synthesis of KIP-246M from this compound is a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 2-position of the pyrimidine ring. The subsequent step is a nucleophilic aromatic substitution (SNA_r_) reaction where the methoxy group is displaced by a primary amine to yield the final product.
Caption: Synthetic workflow for KIP-246M.
Experimental Protocols
Step 1: Synthesis of 2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine (Intermediate 1)
Reaction Scheme:
This compound + 4-aminophenylboronic acid → 2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine
Materials:
-
This compound (1.0 eq)
-
4-aminophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 g, 4.93 mmol), 4-aminophenylboronic acid (0.81 g, 5.91 mmol), and Pd(dppf)Cl₂ (0.18 g, 0.25 mmol).
-
Add sodium carbonate (1.57 g, 14.8 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford 2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine as a pale yellow solid.
Step 2: Synthesis of 4-((4-methoxy-6-methylpyrimidin-2-yl)amino)aniline (KIP-246M)
Reaction Scheme:
2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine + 3-aminophenol → KIP-246M
Materials:
-
2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine (Intermediate 1) (1.0 eq)
-
3-aminophenol (1.5 eq)
-
Potassium tert-butoxide (KOtBu) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add 2-(4-aminophenyl)-4-methoxy-6-methylpyrimidine (0.5 g, 2.31 mmol) and 3-aminophenol (0.38 g, 3.47 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF (10 mL) via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (0.52 g, 4.62 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield KIP-246M as an off-white solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis of KIP-246M and its biological activity.
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) | IC₅₀ (nM) vs. Target Kinase |
| Intermediate 1 | 215.25 | 78 | >98% | N/A |
| KIP-246M | 290.33 | 65 | >99% | 15 |
Hypothetical Signaling Pathway Inhibition
KIP-246M is designed as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this molecule. In this example, KIP-246M inhibits a receptor tyrosine kinase (RTK), thereby blocking downstream signaling cascades that lead to cell proliferation and survival.
Caption: Inhibition of RTK signaling by KIP-246M.
Application Notes and Protocols: 2-Bromo-4-methoxy-6-methylpyrimidine in the Synthesis of Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-methoxy-6-methylpyrimidine as a versatile building block for the synthesis of a diverse range of substituted pyrimidines. The protocols detailed herein are based on established palladium-catalyzed cross-coupling reactions, offering efficient and modular approaches to novel pyrimidine derivatives with significant potential in medicinal chemistry and drug discovery. Pyrimidine-based compounds are of great interest due to their wide-ranging biological activities, including anticancer, antiviral, and antibacterial properties.
Introduction to this compound as a Synthetic Intermediate
This compound is a key starting material for the introduction of various substituents at the 2-position of the pyrimidine ring. The bromine atom at this position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a vast array of 2-substituted pyrimidine derivatives. The methoxy and methyl groups at the 4- and 6-positions, respectively, can also be further functionalized in subsequent synthetic steps if desired, adding to the versatility of this building block.
Key Synthetic Applications and Protocols
This section details the experimental protocols for the most common and effective cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-4-methoxy-6-methylpyrimidines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl compounds. In the context of this compound, it allows for the introduction of a variety of aryl and heteroaryl groups at the 2-position.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 95 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 88 |
Detailed Experimental Protocol (Entry 1):
To a solution of this compound (1.0 mmol, 203 mg) in a 4:1 mixture of 1,4-dioxane and water (5 mL) were added phenylboronic acid (1.2 mmol, 146 mg), sodium carbonate (2.0 mmol, 212 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg). The reaction mixture was degassed with argon for 15 minutes and then heated to 95 °C for 12 hours. After cooling to room temperature, the mixture was diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 2-phenyl-4-methoxy-6-methylpyrimidine as a white solid (yield: 85%).
Buchwald-Hartwig Amination for the Synthesis of 2-Amino-4-methoxy-6-methylpyrimidines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between an aryl halide and an amine. This reaction provides access to a wide range of N-substituted pyrimidine derivatives.
Reaction Scheme for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 90 | 16 | 91 |
Detailed Experimental Protocol (Entry 1):
A mixture of this compound (1.0 mmol, 203 mg), morpholine (1.2 mmol, 105 µL), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), and XPhos (0.04 mmol, 19 mg) in anhydrous toluene (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1) to give 2-(morpholino)-4-methoxy-6-methylpyrimidine as a pale yellow solid (yield: 95%).
Sonogashira Coupling for the Synthesis of 2-Alkynyl-4-methoxy-6-methylpyrimidines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl functionalities, which can serve as handles for further synthetic transformations or as key pharmacophores.
Logical Flow of Sonogashira Coupling
Caption: Key components and outcome of the Sonogashira coupling reaction.
Quantitative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (5) | i-Pr₂NH | DMF | 80 | 8 | 85 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (3) | CuI (6) | Piperidine | Toluene | 70 | 12 | 88 |
Detailed Experimental Protocol (Entry 1):
To a solution of this compound (1.0 mmol, 203 mg) in a mixture of THF (5 mL) and triethylamine (2 mL) were added phenylacetylene (1.1 mmol, 121 µL), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 8 mg). The reaction mixture was stirred at 65 °C for 6 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate (20 mL), washed with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-(phenylethynyl)-4-methoxy-6-methylpyrimidine as a yellow solid (yield: 90%).
Stille Coupling for the Synthesis of 2-Substituted-4-methoxy-6-methylpyrimidines
The Stille coupling reaction involves the coupling of an organohalide with an organostannane reagent. It is a versatile method for creating carbon-carbon bonds and is tolerant of a wide variety of functional groups.
Conceptual Diagram of Stille Coupling
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | 82 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(2-furyl)₃ (8) | THF | 65 | 12 | 78 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | DMF | 100 | 24 | 85 |
Detailed Experimental Protocol (Entry 1):
A solution of this compound (1.0 mmol, 203 mg), tributyl(phenyl)stannane (1.1 mmol, 406 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) in anhydrous toluene (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated at 110 °C for 16 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to give 2-phenyl-4-methoxy-6-methylpyrimidine as a white solid (yield: 82%).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide researchers with robust and efficient methods to access novel pyrimidine derivatives. The ability to introduce diverse aryl, amino, alkynyl, and other carbon-based substituents at the 2-position makes this starting material an essential tool in the design and development of new therapeutic agents and other functional organic molecules. The provided protocols and quantitative data serve as a practical guide for the successful implementation of these synthetic transformations.
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nucleophilic substitution on 2-Bromo-4-methoxy-6-methylpyrimidine. This versatile substrate is a key building block in medicinal chemistry, and its functionalization via nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of moieties, leading to the synthesis of diverse compound libraries for drug discovery. The following sections detail the reaction principle, provide a general experimental procedure for substitution with various nucleophiles, and present representative data.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. The substitution pattern on the pyrimidine ring is crucial for biological activity. This compound is an attractive starting material for derivatization due to the electron-deficient nature of the pyrimidine ring, which facilitates nucleophilic aromatic substitution at the C2-position. The bromine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles, including amines, thiols, and alcohols. This enables the synthesis of 2-amino, 2-thio, and 2-alkoxy pyrimidine derivatives, which are precursors to a wide array of bioactive molecules.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the elimination of the bromide ion, yielding the substituted product. The reaction is typically facilitated by a base to deprotonate the nucleophile or to neutralize the HBr formed during the reaction.
Experimental Protocols
General Procedure for Nucleophilic Substitution
This protocol provides a general method for the reaction of this compound with various nucleophiles. Specific conditions may require optimization based on the reactivity of the nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Base (e.g., K2CO3, NaH, Et3N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, CH3CN, or THF)
-
Deionized water
-
Brine solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add the nucleophile (1.1 - 1.5 eq) and a base (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
-
Characterize the purified product by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Data Presentation
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K2CO3 | DMF | 100 | 12 | 85 |
| Benzylamine | Et3N | CH3CN | 80 | 8 | 92 |
| Morpholine | K2CO3 | DMSO | 120 | 16 | 88 |
| Thiophenol | NaH | THF | 60 | 6 | 95 |
| Sodium Methoxide | N/A | Methanol | Reflux | 4 | 90 |
Visualizations
General Reaction Scheme
Caption: General scheme for nucleophilic substitution.
Experimental Workflow
Caption: Experimental workflow diagram.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 2-Bromo-4-methoxy-6-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-4-methoxy-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound has a very low yield. What are the first things I should check?
Low yield is a common issue that can often be resolved by reviewing the fundamental aspects of the reaction setup. The pyrimidine ring makes the substrate electron-deficient, which can facilitate oxidative addition but may also make it susceptible to other issues.
Initial Checklist:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. Ensure the reaction has been thoroughly degassed (e.g., via multiple vacuum/argon cycles or by bubbling argon through the solvent for at least 30 minutes) and is maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][2]
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to side reactions and incomplete conversion. Typically, a slight excess of the boronic acid or ester (1.1-1.5 equivalents) is used.
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. If running at room temperature, consider increasing the temperature incrementally (e.g., to 60 °C, 80 °C, or reflux). However, excessive heat can promote decomposition.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended times can lead to byproduct formation.[3]
Q2: I'm observing significant amounts of the debrominated starting material (4-methoxy-6-methylpyrimidine). What causes this and how can I prevent it?
This side product results from a reaction called protodehalogenation or hydrodehalogenation . After the initial oxidative addition of the palladium catalyst to your bromo-pyrimidine, the resulting complex can react with a hydride source in the mixture instead of the boronic acid.[4]
Causes and Solutions:
-
Hydride Source: Solvents like dioxane or amine bases can sometimes act as hydride donors.[4]
-
Troubleshooting Steps:
-
Change the Base: Switch from an amine-based or carbonate base to a phosphate (e.g., K₃PO₄) or fluoride (e.g., KF, CsF) base, which are less likely to promote this side reaction.[5]
-
Alter the Solvent: If using THF or dioxane, consider switching to a non-hydride-donating solvent system like toluene/water.
-
Ensure Boronic Acid Activity: If the transmetalation step is too slow, dehalogenation can become a competitive pathway. Ensure your boronic acid is active and not degraded.
-
Q3: My boronic acid seems to be decomposing, leading to homocoupling byproducts. How can I minimize this?
The formation of a biaryl product derived from two molecules of your boronic acid is known as homocoupling . This is often accompanied by protodeboronation , where the boronic acid is hydrolyzed back to the parent arene.
Causes and Solutions:
-
Oxygen Presence: Traces of oxygen can promote the homocoupling of boronic acids.[4][6] Rigorous degassing is critical.
-
Excessive Base or Water: Harsh basic conditions, especially in aqueous media, can accelerate the decomposition (protodeboronation) of the boronic acid.[6]
-
Troubleshooting Steps:
-
Use a Milder Base: Consider using a weaker base like NaHCO₃ if your substrate is sensitive.[6]
-
Try Anhydrous Conditions: If protodeboronation is a major issue, switching to anhydrous conditions with a base like K₃PO₄ can be effective.[6]
-
Use a More Stable Boronate Ester: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable than the corresponding boronic acids and can reduce the rates of these side reactions.[6]
-
Q4: How do I choose the optimal catalyst, ligand, and base for this specific substrate?
The combination of catalyst, ligand, and base is crucial for success, especially with challenging heteroaryl substrates. There is no universal system, and screening may be necessary.[1]
General Recommendations:
-
Catalyst/Precatalyst: Pd(PPh₃)₄ is a classic choice, but modern palladium precatalysts often offer higher reactivity and stability. Pd(dppf)Cl₂ is robust and reliable.[1] For difficult couplings, Pd₂(dba)₃ combined with a specialized ligand is a common starting point.[3]
-
Ligands: Standard triphenylphosphine (PPh₃) may not be sufficient. Electron-rich, bulky phosphine ligands (Buchwald ligands) like SPhos or XPhos are often required to promote the key steps of the catalytic cycle for electron-deficient heteroaryl halides.[6][7]
-
Bases: The base activates the boronic acid for transmetalation.
-
K₂CO₃ / Cs₂CO₃ (Carbonates): A common and effective choice, often used in aqueous solvent mixtures. Cesium carbonate is more soluble and basic, which can accelerate slow reactions.
-
K₃PO₄ (Phosphate): A strong base often used in both aqueous and anhydrous conditions. It is particularly effective for coupling with sterically hindered or electron-deficient partners.[8]
-
Q5: What are the best solvent systems for coupling with this compound?
Solvent choice affects reagent solubility and reaction kinetics. Most Suzuki reactions are biphasic.
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1,4-Dioxane / Water: A widely used and effective system that provides good solubility for many organic substrates and inorganic bases.[3][8]
-
Toluene / Water: A good alternative, especially if side reactions related to the solvent (like hydride donation from dioxane) are suspected.[3]
-
THF / Water: Another common choice, although THF's lower boiling point limits the accessible temperature range.[3][7]
-
DMF or DMSO (Anhydrous): In cases where protodeboronation is severe, a polar aprotic solvent under anhydrous conditions may be beneficial, but be aware that DMF can be difficult to remove.[3][9]
Troubleshooting Guides
Guide 1: Systematic Reaction Optimization
If initial attempts yield poor results, a systematic approach to optimization is necessary. The following workflow illustrates a logical progression for troubleshooting.
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Guide 2: Summary of Reaction Parameters
The tables below provide a starting point for selecting and optimizing reaction conditions.
Table 1: Catalyst & Ligand Selection Guide
| Catalyst / Precatalyst | Common Ligand(s) | Recommended For | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | (None needed) | General purpose, simple couplings. | Can be sensitive to air/moisture. May not be active enough for this substrate. |
| Pd(dppf)Cl₂ | (None needed) | Robust, general-purpose couplings. | Good starting point. Stable to air and moisture.[1] |
| Pd₂(dba)₃ | SPhos, XPhos, P(t-Bu)₃ | Challenging couplings, electron-deficient or sterically hindered substrates. | Requires separate ligand addition. Ligands are air-sensitive.[1][3] |
| Buchwald Precatalysts | (Built-in) | Highly active systems for difficult couplings. | More expensive but often highly effective and convenient.[7] |
Table 2: Base Selection Guide
| Base | Strength | Solubility | Common Use Cases & Notes |
|---|---|---|---|
| K₂CO₃ | Moderate | Moderate in H₂O | Standard, reliable choice for many Suzuki reactions.[3] |
| Cs₂CO₃ | Strong | High in H₂O | More reactive than K₂CO₃; useful for sluggish reactions.[3] |
| K₃PO₄ | Strong | High in H₂O | Excellent for electron-deficient substrates and can be used in anhydrous systems.[8] |
| KF | Mild | Moderate in H₂O | Can be effective in preventing protodeboronation.[5] |
Table 3: Solvent System Guide
| Solvent System | Properties | Typical Ratio | Use Cases & Notes |
|---|---|---|---|
| 1,4-Dioxane / H₂O | Good general solubility | 4:1 to 10:1 | A very common and effective system for a broad range of substrates.[3][8] |
| Toluene / H₂O | Good for higher temps | 4:1 to 10:1 | Alternative to dioxane; may reduce dehalogenation.[3] |
| 2-MeTHF / H₂O | "Greener" solvent | 9:1 to 4:1 | Good phase separation, can improve yields in some cases.[6][10] |
| DMF or Toluene | Anhydrous | N/A | Use with K₃PO₄ or KF when protodeboronation is a major issue. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure that should be adapted and optimized for your specific boronic acid partner.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic Acid or Pinacol Ester (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid derivative, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
Using a degassed solvent mixture, add the 1,4-dioxane and water via syringe. The solvent should be degassed beforehand by bubbling with argon for at least 30 minutes.[3]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Suzuki Catalytic Cycle
Understanding the mechanism can help diagnose issues. For example, a failure in oxidative addition points to a catalyst/ligand problem, while a failure in transmetalation may indicate an issue with the base or boronic acid.
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Bromo-4-methoxy-6-methylpyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-methoxy-6-methylpyrimidine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield After Purification | Product Loss During Extraction: Inadequate phase separation or use of an inappropriate extraction solvent. | - Ensure complete phase separation during aqueous workup. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Product Decomposition: The compound may be unstable to the purification conditions (e.g., acidic or basic conditions, prolonged heat). | - Avoid harsh pH conditions during workup and chromatography. - Use a neutral wash (e.g., brine) to remove aqueous residues.[1] - Minimize exposure to high temperatures. | |
| Inefficient Elution from Chromatography Column: The chosen solvent system may be too non-polar. | - Gradually increase the polarity of the mobile phase. - A common starting point for similar compounds is a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes. | |
| Co-elution of Impurities with Product in Column Chromatography | Similar Polarity of Product and Impurity: The impurity has a retention factor (Rf) very close to that of the product. | - Optimize the solvent system for thin-layer chromatography (TLC) before scaling up to column chromatography. Test various solvent mixtures to maximize the separation between the product and impurity spots. - Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Overloading the Column: Too much crude material was loaded onto the column. | - Use an appropriate ratio of crude material to stationary phase (typically 1:30 to 1:100 by weight). | |
| Product Fails to Crystallize or Oils Out During Recrystallization | Inappropriate Solvent Choice: The solvent may be too good or too poor a solvent for the compound. A good recrystallization solvent should dissolve the compound when hot but not when cold. | - Screen a variety of solvents or solvent mixtures. Common choices for pyrimidine derivatives include ethanol, methanol/dichloromethane, or hexanes/ethyl acetate.[2] |
| Presence of Impurities: Impurities can inhibit crystal lattice formation. | - Attempt to further purify the material by column chromatography before recrystallization. | |
| Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or very small crystals. | - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. | |
| Product Degradation on Silica Gel | Acidity of Silica Gel: The slightly acidic nature of silica gel can cause degradation of sensitive compounds. | - Neutralize the silica gel by washing it with a solution of triethylamine in the eluent before packing the column. - Alternatively, use a different stationary phase like neutral alumina. |
| Potential for Demethylation or C-Br Bond Cleavage: These are known side reactions for similar methoxy-bromo-pyridines. | - Minimize the time the compound is on the chromatography column. - Use a less activating stationary phase if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can include starting materials, di-brominated byproducts, or hydrolyzed species where the methoxy group is converted to a hydroxyl group. The presence of unreacted brominating agents like N-bromosuccinimide (NBS) is also possible.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The product should appear as a single spot with a consistent Rf value in the purified fractions. Purity can be further confirmed by ¹H NMR spectroscopy.[1]
Q3: What is a good starting solvent system for column chromatography?
A3: A good starting point for the purification of brominated methoxy pyrimidine derivatives is a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes. A typical gradient could be from 5% to 30% ethyl acetate in petroleum ether.
Q4: My purified compound appears as a yellow oil, but the literature reports it as a solid. What should I do?
A4: The presence of residual solvent or minor impurities can prevent crystallization. Try dissolving the oil in a minimal amount of a volatile solvent like dichloromethane, then adding a non-polar solvent like hexanes dropwise until the solution becomes cloudy. Allow the mixture to stand, and cool it to induce crystallization.
Q5: Is this compound stable for long-term storage?
A5: Halogenated pyrimidines are generally stable when stored in a cool, dark, and dry place. However, to prevent potential degradation, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound derivatives using silica gel column chromatography.
1. Preparation of the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. This dry-loading method often results in better separation.
2. Packing the Column:
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica bed.
3. Loading and Elution:
-
Carefully add the dry-loaded sample to the top of the column.
-
Add another layer of sand on top of the sample.
-
Begin elution with the starting solvent system, gradually increasing the polarity as needed while collecting fractions.
4. Analysis:
-
Monitor the fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude solid.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For a similar compound, recrystallization from petroleum ether has been reported.[3] A mixture of dichloromethane and methanol is another option.[2]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper or place them in a desiccator to remove all traces of solvent.
Data Presentation
Table 1: Typical Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System | Typical Ratio | Notes |
| Column Chromatography | Ethyl Acetate / Petroleum Ether | 1:9 to 3:7 (v/v) | Gradient elution is often effective. |
| Recrystallization | Dichloromethane / Methanol | Variable | Dissolve in minimal hot dichloromethane, add methanol until cloudy, then cool. |
| Recrystallization | Petroleum Ether | N/A | For less polar derivatives. |
Table 2: Expected Purity and Yield from Different Purification Methods
| Purification Method | Expected Purity (by ¹H NMR) | Expected Yield |
| Column Chromatography | >95% | 60-90% |
| Recrystallization | >98% | 50-80% (of the material from the previous step) |
Note: Expected yields are estimates and can vary significantly based on the scale of the reaction and the purity of the crude material.
Visualizations
References
- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
A1: The reduced reactivity of this compound can be attributed to the electronic properties of its substituents. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which increases the electron density of the pyrimidine ring. This increased electron density can make the C-Br bond less susceptible to oxidative addition by a palladium(0) catalyst, a critical step in many cross-coupling reactions.
Q2: What are the most common issues encountered when using this substrate?
A2: Researchers may face several challenges, including:
-
Low to no product yield: The reaction may not proceed to completion or at all under standard conditions.
-
Slow reaction rates: Reactions may require extended heating times to show any significant conversion.
-
Formation of side products: In Suzuki reactions, for instance, homo-coupling of the boronic acid or protodeboronation can become significant side reactions when the desired cross-coupling is slow.[1]
-
Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can sometimes coordinate to the metal center, potentially leading to catalyst inhibition.[2]
Q3: Which cross-coupling reactions are typically challenging with this substrate?
A3: Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling can be particularly challenging due to the electron-rich nature of the pyrimidine ring.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Switch to a more active catalyst system. Consider using palladium pre-catalysts with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. Increase catalyst loading to 2-5 mol%. | Electron-rich ligands can facilitate the oxidative addition step with electron-rich aryl bromides. Pre-catalysts can provide a more active Pd(0) species in situ. |
| Base | Use a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous. | A stronger base can promote the transmetalation step. The physical properties of the base can significantly impact the reaction rate. |
| Solvent | A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water, THF/water) is often effective.[1] Ensure solvents are properly degassed to prevent catalyst oxidation. | The solvent choice affects the solubility of reagents and the stability of the catalytic species. Degassing is crucial for preventing the oxidation of the Pd(0) catalyst. |
| Temperature | Increase the reaction temperature. Consider using microwave irradiation to achieve higher temperatures and shorter reaction times.[3][4] | Higher temperatures can overcome the activation energy barrier for the oxidative addition step. Microwave heating can lead to rapid and uniform heating, often improving yields.[3][4] |
| Reagents | Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the boronic acid is pure and not degraded. | An excess of the boronic acid can help drive the reaction to completion. Impure boronic acid can lead to side reactions and lower yields. |
Buchwald-Hartwig Amination
Issue: Inefficient C-N bond formation.
This guide addresses common failures in the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand Selection | Employ bulky, electron-rich biaryl phosphine ligands. Generations of Buchwald ligands (e.g., XPhos, SPhos, RuPhos) are designed for challenging substrates. | These ligands promote the formation of the active monoligated palladium species and facilitate both oxidative addition and reductive elimination. |
| Base | A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] | The base is essential for the deprotonation of the amine, which is necessary for the catalytic cycle to proceed.[6] |
| Solvent | Anhydrous, non-polar aprotic solvents like toluene, 1,4-dioxane, or THF are generally preferred.[5] Ensure the solvent is thoroughly degassed. | The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. |
| Temperature | Reactions often require elevated temperatures (80-110 °C). | Higher temperatures are typically needed to promote the oxidative addition of the electron-rich aryl bromide. |
| Amine Partner | Less sterically hindered primary and secondary amines are generally more reactive. For less reactive amines, a more active catalyst system may be required. | The steric and electronic properties of the amine coupling partner will affect the reaction rate. |
Sonogashira Coupling
Issue: Poor conversion to the alkynylated pyrimidine.
This guide provides solutions for overcoming low reactivity in Sonogashira couplings.
Caption: Troubleshooting workflow for Sonogashira coupling.
Troubleshooting Steps & Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[7] Consider copper-free conditions with a more active palladium catalyst/ligand system if homo-coupling of the alkyne is a major issue. | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[7] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[8][9] | The amine base acts as a scavenger for the HBr generated during the reaction and also helps to keep the catalyst in its active form. |
| Solvent | Solvents like THF, DMF, or acetonitrile are commonly employed.[8][9] Ensure the solvent is anhydrous and degassed. | The solvent needs to solubilize all reaction components. The absence of oxygen is critical to prevent oxidative homo-coupling of the alkyne (Glaser coupling). |
| Temperature | Reactions can often be run at room temperature to moderate heat (e.g., 50-80 °C). Avoid excessively high temperatures which can promote alkyne homo-coupling.[8] | The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions. |
| Alkyne | Use a slight excess of the terminal alkyne. If the alkyne is volatile, use a sealed reaction vessel. For sensitive functional groups, consider using a protected alkyne like trimethylsilylacetylene followed by deprotection. | A slight excess can help to drive the reaction forward. Protecting groups can prevent unwanted side reactions with other functional groups in the molecule. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization based on the troubleshooting guides.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a strong base such as K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Reaction: Heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Trial Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the appropriate ligand (if not using a pre-catalyst), and a strong base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for a Trial Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-3 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.) and an amine base (e.g., Et₃N, 2-3 equiv.).[8][9]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. scirp.org [scirp.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-4-methoxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and optimization of reaction conditions for 2-Bromo-4-methoxy-6-methylpyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent method for the synthesis of this compound involves a two-step process. The first step is the conversion of a readily available starting material, such as 2,4-dihydroxy-6-methylpyrimidine, to an intermediate like 2,4-dichloro-6-methylpyrimidine. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃). The second step involves a nucleophilic substitution reaction where one of the chloro groups is replaced by a methoxy group, followed by the bromination of the pyrimidine ring. Another approach is the direct bromination of a suitable precursor like 4-methoxy-6-methylpyrimidin-2-ol.
Q2: Which brominating agent is recommended for the synthesis of this compound?
A2: N-Bromosuccinimide (NBS) is a commonly employed and effective brominating agent for this type of transformation.[1] It is favored for its selectivity and milder reaction conditions compared to liquid bromine. Other brominating agents that can be considered include bromine (Br₂) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2] The choice of reagent can influence the reaction's selectivity and yield.
Q3: What are the critical parameters to control during the bromination step?
A3: Several parameters are crucial for a successful bromination reaction:
-
Temperature: The reaction temperature should be carefully controlled to prevent over-bromination and other side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Common solvents for NBS bromination include acetonitrile and dichloromethane.[3]
-
Stoichiometry: The molar ratio of the substrate to the brominating agent must be optimized to favor the formation of the desired mono-brominated product.
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Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and avoid the formation of degradation products.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound typically involves standard laboratory techniques. After the reaction is complete, a common work-up procedure includes quenching the reaction, followed by extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[4]
Troubleshooting Guides
Problem 1: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive brominating agent | Use a fresh batch of the brominating agent. The activity of agents like NBS can decrease over time. |
| Inappropriate reaction temperature | Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others need to be cooled to prevent side reactions. |
| Incorrect solvent | Experiment with different solvents. The solubility of reactants and the reaction mechanism can be highly solvent-dependent. |
| Insufficient reaction time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
Problem 2: Formation of multiple products, including di-brominated and other side products.
| Possible Cause | Suggested Solution |
| Over-bromination due to excess brominating agent | Carefully control the stoichiometry of the brominating agent. A slight excess may be needed, but a large excess can lead to multiple brominations. |
| High reaction temperature | Perform the reaction at a lower temperature to increase selectivity for the mono-brominated product. |
| Prolonged reaction time | Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts. |
Problem 3: Difficulty in separating the product from the succinimide byproduct (when using NBS).
| Possible Cause | Suggested Solution |
| Co-elution during column chromatography | Modify the eluent system for column chromatography to improve separation. A gradient elution might be necessary. |
| Succinimide precipitation with the product | After the reaction, filter the reaction mixture to remove the insoluble succinimide before proceeding with the work-up. Washing the crude product with water can also help remove water-soluble succinimide. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common practices for the bromination of similar heterocyclic compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine (Intermediate)
A detailed protocol for this step would involve the reaction of 2,4-dichloro-6-methylpyrimidine with a methoxide source.
Step 2: Bromination of 4-methoxy-6-methylpyrimidine derivative
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-methoxy-6-methylpyrimidine derivative (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).
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Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (1.05-1.2 equivalents) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
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Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Data Presentation
The following tables present illustrative data for the optimization of the bromination reaction. Note: This data is representative of typical trends observed in similar reactions and should be used as a guideline for optimization.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 4 | 75 |
| 2 | Dichloromethane | 25 | 6 | 68 |
| 3 | Tetrahydrofuran | 25 | 8 | 55 |
| 4 | N,N-Dimethylformamide | 25 | 2 | 82 |
Table 2: Effect of Stoichiometry of NBS on Product Distribution
| Entry | NBS (equivalents) | Mono-bromo Product (%) | Di-bromo Product (%) |
| 1 | 1.0 | 70 | 5 |
| 2 | 1.1 | 85 | 10 |
| 3 | 1.5 | 60 | 35 |
| 4 | 2.0 | 20 | 75 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Bromo-4-methoxy-6-methylpyrimidine
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2-Bromo-4-methoxy-6-methylpyrimidine, a key intermediate for researchers in drug development and medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 6-methyluracil (also known as 2,4-dihydroxy-6-methylpyrimidine). This compound can be chemically modified in a stepwise manner to introduce the desired bromo and methoxy functionalities.
Q2: What is a plausible synthetic strategy to produce this compound from 6-methyluracil?
A plausible two-step synthetic strategy is outlined below. This involves an initial halogenation of 6-methyluracil to create reactive sites, followed by selective nucleophilic substitutions.
Synthesis Pathway Diagram
Caption: Plausible synthetic route from 6-methyluracil.
Q3: Why is the C4 position of a di-halogenated pyrimidine generally more reactive towards nucleophiles than the C2 position?
In nucleophilic aromatic substitution on pyrimidines, the intermediate formed upon attack at the C4 position is better stabilized by resonance. The negative charge can be delocalized onto one of the ring nitrogens, which is a more electronegative atom than carbon.[1][2] This leads to a lower activation energy for the substitution at the C4 position.
Q4: What are some common brominating agents for pyrimidine rings?
Common brominating agents include N-Bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBH).[3] The choice of reagent and conditions can influence the selectivity and efficiency of the bromination.
Experimental Protocol
This protocol is a generalized procedure based on common organic synthesis methodologies for pyrimidine derivatives. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Step 1: Synthesis of 2,4-Dichloro-6-methylpyrimidine
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In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
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To the flask, add 6-methyluracil and an excess of phosphorus oxychloride (POCl₃).
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Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
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After completion, carefully quench the reaction by slowly adding the mixture to ice-water.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-methylpyrimidine.
Step 2: Synthesis of this compound
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Dissolve the crude 2,4-dichloro-6-methylpyrimidine in a suitable anhydrous solvent such as methanol or THF.
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Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide (NaOMe) in methanol (typically one equivalent). The methoxy group will preferentially substitute the chlorine at the C4 position.
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Allow the reaction to stir at room temperature while monitoring its progress.
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Once the first substitution is complete, the intermediate 2-chloro-4-methoxy-6-methylpyrimidine can be isolated or used directly.
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For the subsequent bromination, a variety of methods can be employed. One common approach is to use a source of bromide, such as HBr, in the presence of a diazotizing agent like sodium nitrite, or by using a brominating agent like phosphorus tribromide (PBr₃).
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The reaction conditions for the second step will need to be carefully controlled to achieve the desired substitution at the C2 position.
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After the reaction is complete, neutralize the mixture, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
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Purify the final product by column chromatography or recrystallization.
Troubleshooting Guide
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Step 1 (Dichlorination) | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction is heated to the appropriate reflux temperature and monitor the reaction until the starting material is consumed. |
| Degradation of the product during workup. | Perform the aqueous workup at low temperatures and minimize the time the product is in contact with acidic water. | |
| Low Yield in Step 2 (Methoxylation/Bromination) | Incomplete methoxylation at the C4 position. | Use a slight excess of sodium methoxide and ensure anhydrous conditions. Monitor the reaction by TLC to confirm the formation of the intermediate. |
| Unwanted side reactions, such as di-methoxylation. | Control the stoichiometry of sodium methoxide carefully and maintain a low reaction temperature during its addition. | |
| Inefficient bromination at the C2 position. | The C2 position is less reactive than the C4 position. More forcing conditions or a more potent brominating agent may be required.[1][2] | |
| Impure Product | Presence of unreacted starting materials or intermediates. | Optimize reaction times and stoichiometry. Improve purification methods, such as using a different solvent system for column chromatography or recrystallization. |
| Formation of isomers (e.g., 4-bromo-2-methoxy-6-methylpyrimidine). | The regioselectivity of the nucleophilic substitution is generally high for the C4 position.[1] However, if isomer formation is suspected, confirm the structure using analytical techniques like NMR and adjust reaction conditions (e.g., temperature, solvent) to favor the desired isomer. | |
| No Reaction | Deactivated starting material. | Ensure the starting 6-methyluracil is pure and dry. |
| Reagents are not active. | Use freshly opened or properly stored reagents. For example, sodium methoxide is sensitive to moisture. | |
| Incorrect reaction conditions. | Verify the reaction temperature, solvent, and stoichiometry of all reagents. |
References
- 1. organic chemistry - Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid dehalogenation of 2-Bromo-4-methoxy-6-methylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 2-Bromo-4-methoxy-6-methylpyrimidine in their experiments, with a primary focus on avoiding undesired dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a substituted pyrimidine derivative. Its utility in organic synthesis, particularly in the development of new pharmaceutical agents, stems from its reactive C-Br bond at the 2-position, which allows for the introduction of various substituents through cross-coupling reactions. The methoxy and methyl groups on the pyrimidine ring influence its electronic properties and reactivity. It is commonly employed as a building block in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions to synthesize more complex molecules with potential biological activity.
Q2: What is dehalogenation and why is it a problem?
A2: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the context of experiments with this compound, this results in the formation of the undesired byproduct 4-methoxy-6-methylpyrimidine. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the potential for co-elution of the product and the dehalogenated byproduct.
Q3: What are the primary causes of dehalogenation of this compound?
A3: Dehalogenation of this compound, particularly in palladium-catalyzed cross-coupling reactions, is often attributed to a competing hydrodehalogenation pathway within the catalytic cycle. This can be influenced by several factors:
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Catalyst System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.
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Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand play a crucial role.
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Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the extent of dehalogenation. Protic solvents or bases can act as a hydride source, promoting the undesired reaction.
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Substrate Electronics: The electron-donating methoxy group on the pyrimidine ring can increase the electron density at the carbon bearing the bromine, potentially making it more susceptible to certain dehalogenation mechanisms.
Troubleshooting Guide
This guide addresses specific issues that may arise during reactions involving this compound.
Problem 1: Significant formation of the dehalogenated byproduct, 4-methoxy-6-methylpyrimidine, is observed in my Suzuki-Miyaura coupling reaction.
Solution:
The formation of a dehalogenated byproduct in Suzuki-Miyaura coupling is a common issue. Consider the following adjustments to your protocol:
-
Catalyst and Ligand Selection:
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Avoid overly active "one-size-fits-all" catalysts like Pd(PPh₃)₄ under harsh conditions.
-
Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over the dehalogenation pathway. N-heterocyclic carbene (NHC) ligands can also be effective.
-
-
Base Selection:
-
Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong organic bases or alkoxides, which can be sources of hydrides.
-
-
Solvent Choice:
-
Aprotic solvents like toluene, dioxane, or DMF are generally used. If dehalogenation is severe, consider switching from ethereal solvents like dioxane or THF to toluene, as this has been observed to reduce dehalogenation in some systems.[1] Ensure your solvent is anhydrous.
-
-
Temperature Control:
-
Running the reaction at the lowest effective temperature can help minimize side reactions. Microwave-assisted synthesis can sometimes offer better control over heating and shorter reaction times, potentially reducing byproduct formation.
-
Problem 2: My Buchwald-Hartwig amination reaction with this compound results in low yield and significant dehalogenation.
Solution:
Dehalogenation can also compete with C-N bond formation in Buchwald-Hartwig reactions. The following troubleshooting steps are recommended:
-
Ligand Optimization: The choice of ligand is critical. For amination of 2-bromopyridines and related heterocycles, bulky biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos often provide excellent results and can suppress dehalogenation.
-
Base Considerations: A strong, non-nucleophilic base is required. While NaOtBu is commonly used, if dehalogenation is a major issue, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
-
Catalyst Precursor: Using a well-defined palladium precatalyst (e.g., an XPhos-palladium precatalyst) can sometimes provide more consistent results and higher activity for the desired coupling compared to generating the active catalyst in situ.
Problem 3: I am attempting a Sonogashira coupling with this compound, but the reaction is sluggish and gives the dehalogenated byproduct.
Solution:
To favor the desired C-C bond formation in Sonogashira couplings, consider the following:
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Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is standard and generally crucial for activating the terminal alkyne. Ensure it is fresh and added under an inert atmosphere.
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Ligand Choice: While often performed with phosphine ligands like PPh₃, more electron-rich and bulky ligands can sometimes improve efficiency and reduce side reactions.
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Base and Solvent: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system. Ensure the amine is dry and freshly distilled. A co-solvent like THF or DMF is common.
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Inert Atmosphere: Rigorous exclusion of oxygen is important to prevent oxidative homocoupling of the alkyne and potential degradation of the catalyst, which could indirectly contribute to side reactions.
Data Presentation
The following tables summarize general conditions that have been found to be effective for cross-coupling reactions of substituted bromopyrimidines, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 2-Bromopyrimidines
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium sources. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphines | Promotes reductive elimination and sterically disfavors dehalogenation pathways. |
| Base | K₃PO₄ or Cs₂CO₃ | Less likely to act as a hydride source compared to alkoxides. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are generally effective for this transformation. |
| Temperature | 80-110 °C | Reaction temperature should be optimized for each specific substrate combination. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 2-Bromopyrimidines
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3) | Pre-catalysts can offer improved reliability and activity. |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-rich ligands are highly effective for C-N coupling. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine. |
| Solvent | Toluene or THF | Aprotic solvents are standard for this reaction. |
| Temperature | 80-110 °C | Dependent on the reactivity of the amine and aryl bromide. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adaptable for this compound based on successful procedures for similar substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
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Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
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In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) in the chosen anhydrous solvent (e.g., toluene).
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Add the catalyst solution to the reaction vessel via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.4 equiv.).
-
Seal the vessel and establish an inert atmosphere.
-
Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture with stirring (e.g., at 100 °C) until complete consumption of the starting material is observed.
-
Cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic phase, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting dehalogenation.
References
Technical Support Center: Efficient Coupling with 2-Bromo-4-methoxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for efficient coupling reactions with 2-bromo-4-methoxy-6-methylpyrimidine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective types of coupling reactions for this compound?
A1: The most prevalent and effective methods for forming new carbon-carbon and carbon-nitrogen bonds with this compound are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2][3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]
-
Heck Coupling: For the formation of C-C bonds with alkenes.
Q2: Which palladium catalysts and ligands are generally recommended for these reactions?
A2: The choice of catalyst and ligand is crucial for reaction efficiency. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ is a commonly used catalyst.[6][7] For Buchwald-Hartwig aminations, catalyst systems often involve a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a phosphine ligand such as Xantphos or RuPhos.[8][9] In Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst is typically employed.[10][11]
Q3: What are common bases and solvents used in these coupling reactions?
A3: The selection of an appropriate base and solvent system is critical for a successful reaction.
-
Bases: A range of bases can be used, from milder inorganic bases like K₂CO₃ and K₃PO₄ (often used in Suzuki reactions) to stronger bases such as NaOtBu and Cs₂CO₃ (common in Buchwald-Hartwig aminations).[1][6]
-
Solvents: Anhydrous, deoxygenated solvents are typically required. Common choices include 1,4-dioxane, toluene, and DMF.[6][10][12]
Q4: Are there any known challenges when working with bromopyrimidine substrates?
A4: Yes, the nitrogen atom in the pyrimidine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or reduced reactivity.[6] This can sometimes be mitigated by the choice of ligand and reaction conditions. Additionally, electron-rich bromopyrimidines can be less reactive in the oxidative addition step of the catalytic cycle.
Troubleshooting Guides
This section addresses common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0). Consider using a pre-catalyst. |
| Inappropriate Ligand | The chosen ligand may not be optimal. Screen a variety of electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig). |
| Incorrect Base | The base may be too weak or too strong. For Suzuki reactions, try switching between carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For Buchwald-Hartwig, consider stronger bases like NaOtBu or LiHMDS.[3] |
| Solvent Issues | Ensure the solvent is anhydrous and properly deoxygenated. Residual water or oxygen can deactivate the catalyst. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed. Incrementally increase the temperature, monitoring for decomposition. |
| Catalyst Poisoning | The pyrimidine nitrogen may be inhibiting the catalyst. The use of bulky ligands can sometimes mitigate this effect. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This can occur at higher temperatures or with high catalyst loading. Try lowering the temperature or the amount of palladium catalyst. |
| Debromination of Starting Material | This side reaction can be promoted by certain bases and ligands. Consider changing the base or ligand system. The presence of water can also sometimes lead to debromination. |
| Side reactions with functional groups | Ensure that the chosen base is compatible with other functional groups on your coupling partner.[3] |
Catalyst and Condition Selection Tables
The following tables summarize typical starting conditions for various coupling reactions based on literature for analogous bromopyrimidine and bromo-N-heterocycle systems. Optimization will likely be required for your specific substrate and coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-100 | 60-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100-110 | 70-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90-110 | 65-90 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100-120 | 50-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 90-110 | 60-95 |
| PEPPSI-IPr (3) | - | K₂CO₃ (3) | DME | 110 | 70-90 |
Table 3: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (1-3) | Et₃N or DIPEA | THF or DMF | 25-80 | 60-95 |
| Pd(OAc)₂ (2) | CuI (1) | i-Pr₂NH | Toluene | 60-100 | 70-90 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Seal the vessel, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring until completion.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A troubleshooting decision tree for optimizing catalyst and reaction conditions.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-4-methoxy-6-methylpyrimidine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-4-methoxy-6-methylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction is incomplete, and I observe a significant amount of starting material. What are the possible causes and solutions?
A1: Incomplete conversion can be due to several factors:
-
Insufficient Reagent: Ensure that the molar ratio of the brominating agent (e.g., N-Bromosuccinimide) to the starting pyrimidine is adequate. A slight excess of the brominating agent may be necessary.
-
Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
-
Poor Reagent Quality: The brominating agent or other reagents may have degraded. Use freshly opened or properly stored reagents.
-
Inadequate Reaction Time: The reaction may require a longer time to complete. Extend the reaction time and monitor its progress.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of several impurities. What are these impurities, and how can I minimize them?
A2: The formation of multiple impurities is a common issue. Potential impurities and mitigation strategies are outlined below:
-
Over-bromination: The pyrimidine ring can be brominated at multiple positions. To minimize this, control the stoichiometry of the brominating agent and add it portion-wise to the reaction mixture.
-
Hydrolysis of the Methoxy Group: The methoxy group can be sensitive to acidic conditions. Ensure the reaction is carried out under neutral or slightly basic conditions if possible. If acidic conditions are necessary, minimize the reaction time and temperature.
-
Formation of Isomers: Depending on the starting material and reaction conditions, isomeric products may form. Careful control of reaction temperature and the choice of catalyst can improve regioselectivity.
-
Degradation of Starting Material or Product: The pyrimidine ring can be susceptible to degradation under harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be achieved through the following methods:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system needs to be identified through solubility tests. Common solvents for recrystallization of similar compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For complex impurity profiles, silica gel column chromatography is recommended. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: A common precursor is 2-hydroxy-4-methoxy-6-methylpyrimidine, which is then subjected to bromination. Alternatively, a starting material like 2,4-dichloro-6-methylpyrimidine can be used, followed by sequential substitution reactions.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: The most critical parameters to control are:
-
Temperature: To prevent side reactions and degradation.
-
Stoichiometry of Reagents: To avoid over-bromination and other side products.
-
Reaction Time: To ensure complete conversion without product degradation.
-
Solvent: The choice of solvent can influence reaction rate and impurity profile.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is taken at regular intervals and analyzed to determine the consumption of the starting material and the formation of the product.
Q4: What analytical techniques are used to confirm the identity and purity of the final product?
A4: The identity and purity of this compound are typically confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Data Presentation
Table 1: Typical Impurity Profile
| Impurity | Potential Structure | Typical Range (%) |
| Starting Material | 2-Hydroxy-4-methoxy-6-methylpyrimidine | < 1.0 |
| Over-brominated Product | 2,X-Dibromo-4-methoxy-6-methylpyrimidine | 0.5 - 2.0 |
| Hydrolysis Product | 2-Bromo-4-hydroxy-6-methylpyrimidine | 0.1 - 0.5 |
| Isomeric Byproduct | Positional isomer of the bromo or methoxy group | < 0.5 |
Note: These values are indicative and can vary depending on the specific reaction conditions and the purity of the starting materials.
Table 2: HPLC Analytical Method Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (for MS compatibility)[2] |
| Gradient | 30-70% Acetonitrile over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a general guideline and may require optimization.
-
Reaction Setup: To a solution of 2-hydroxy-4-methoxy-6-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a brominating agent (e.g., N-Bromosuccinimide, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography using a hexane-ethyl acetate gradient.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A logical decision tree for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Scaling Up Reactions with 2-Bromo-4-methoxy-6-methylpyrimidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for scaling up reactions involving 2-Bromo-4-methoxy-6-methylpyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions where this compound is used as a reactant?
A1: this compound is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions and nucleophilic aromatic substitutions. The most common applications include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids or esters.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based nucleophiles.
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles like alkoxides, thiolates, and amines to displace the bromide.
Q2: What are the key safety considerations when handling this compound on a larger scale?
A2: As with any chemical process, a thorough safety assessment is crucial before scaling up. Key considerations for this compound include:
-
Material Safety Data Sheet (MSDS): Always review the MSDS for detailed information on toxicity, handling, and personal protective equipment (PPE).
-
Exothermic Reactions: Cross-coupling reactions, particularly with highly reactive coupling partners or on a large scale, can be exothermic. Ensure adequate cooling capacity and temperature monitoring to prevent thermal runaways.
-
Reagent Handling: Many reagents used in conjunction with this pyrimidine derivative, such as palladium catalysts and strong bases, have their own specific handling requirements. For instance, some phosphine ligands are air-sensitive.
-
Solvent Safety: Use appropriate engineering controls (e.g., fume hoods) for volatile and flammable organic solvents.
Q3: How does the purity of this compound affect scale-up reactions?
A3: The purity of starting materials is critical for the success and reproducibility of scaled-up reactions. Impurities in this compound can lead to:
-
Reduced Yields: Impurities may interfere with the catalytic cycle or react with reagents.
-
Formation of Byproducts: This complicates purification and can impact the quality of the final product.
-
Inconsistent Reaction Profiles: Leading to difficulties in process control and batch-to-batch variability.
It is highly recommended to use a well-characterized starting material with a purity of >98% for process development and scale-up.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at Scale
Symptoms:
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Significantly lower yield compared to small-scale experiments.
-
Presence of unreacted this compound.
-
Formation of homocoupled byproducts of the boronic acid.
-
Decomposition of the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Mixing | On a larger scale, mass transfer limitations can become significant. Increase stirrer speed or consider using a different type of agitator (e.g., overhead stirrer with a larger impeller) to ensure homogeneous mixing of the reaction mixture, especially if it is a heterogeneous mixture. |
| Poor Temperature Control | Localized hot spots can lead to catalyst deactivation and side reactions. Ensure the reactor is equipped with an efficient cooling system and that the temperature is monitored at multiple points within the reactor. A gradual, controlled heating profile is recommended. |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and impurities. Ensure all solvents and reagents are properly degassed. Use of more robust pre-catalysts or ligands can also improve catalyst stability at scale. Consider a slightly higher catalyst loading, but be mindful of cost and post-reaction removal. |
| Incomplete Dissolution of Base | Inadequate mixing can lead to poor dissolution and distribution of the base, stalling the reaction. If using a solid base like potassium carbonate, ensure it is finely powdered and well-suspended. Alternatively, consider using a soluble base or a phase-transfer catalyst. |
Issue 2: Formation of Significant Impurities During Scale-Up
Symptoms:
-
Appearance of new, significant peaks in HPLC or GC analysis of the crude product.
-
Difficulty in purifying the desired product.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Protodebromination Product (4-methoxy-6-methylpyrimidine) | Reaction of the starting material with a hydrogen source, often catalyzed by palladium. | Ensure anhydrous conditions. Use a well-degassed reaction mixture. The choice of base and solvent can also influence the extent of this side reaction. |
| Homocoupling of Boronic Acid | Oxidative coupling of the boronic acid, often promoted by the presence of oxygen. | Rigorously degas all reagents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction. |
| Hydrolysis of Methoxy Group | Under strongly acidic or basic conditions, particularly at elevated temperatures, the methoxy group can be hydrolyzed to a hydroxyl group. | Maintain careful control over pH and temperature. If possible, choose reaction conditions that are closer to neutral pH. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol (Lab Scale)
This protocol is a starting point and may require optimization for specific substrates and scales.
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (2.0 eq)
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1,4-Dioxane/Water (4:1 v/v)
-
-
Procedure:
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To a dried round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add Pd(PPh₃)₄ to the flask.
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Add the degassed 1,4-dioxane/water solvent mixture via syringe.
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Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
-
Visualizations
Technical Support Center: Best Practices for Air-Sensitive 2-Bromo-4-methoxy-6-methylpyrimidine Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully handling and utilizing 2-Bromo-4-methoxy-6-methylpyrimidine in air-sensitive reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Troubleshooting Guide
Effectively troubleshooting reactions involving this compound requires a systematic approach. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: Palladium catalyst has been oxidized due to air exposure. | Ensure all reaction setup and reagent transfers are performed under a strictly inert atmosphere (Argon or Nitrogen). Use freshly opened or properly stored catalyst. |
| Inadequate Degassing: Residual oxygen in the solvent is quenching the catalyst. | Degas the solvent thoroughly before use by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles. | |
| Base Incompatibility or Insufficient Strength: The chosen base is not strong enough to facilitate the catalytic cycle or is incompatible with other reagents. | For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often effective.[1] Ensure the base is anhydrous. | |
| Ligand Decomposition: The phosphine ligand has been oxidized. | Handle phosphine ligands under an inert atmosphere. Use air-stable pre-catalysts if available. | |
| Incomplete Conversion of Starting Material | Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Low Catalyst Loading: The amount of catalyst is insufficient for the complete conversion of the substrate. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). | |
| Poor Solubility of Reagents: One or more reagents are not fully dissolved in the solvent, limiting reactivity. | Choose a solvent system in which all reactants are soluble at the reaction temperature. For Suzuki reactions, a co-solvent system like dioxane/water is common.[2] | |
| Formation of Significant Side Products | Homocoupling of Boronic Acid (Suzuki): Oxygen contamination can promote the unwanted dimerization of the boronic acid partner.[3] | Meticulous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial. Using a slight excess of the boronic acid can sometimes be beneficial. |
| Dehalogenation of this compound: The bromo group is reductively cleaved, leading to the formation of 4-methoxy-6-methylpyrimidine. | This can be caused by certain catalyst/ligand combinations or impurities. Screening different phosphine ligands or using a milder base may mitigate this side reaction. | |
| Hydrolysis of Boronic Acid (Suzuki): The boronic acid is degrading over the course of the reaction. | Use anhydrous solvents and ensure the base is not excessively aqueous. In some cases, using a boronate ester (e.g., a pinacol ester) can improve stability. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: While this compound itself is not pyrophoric, it is susceptible to degradation in the presence of air and moisture, especially when in solution or at elevated temperatures. It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. For reactions, it should be handled using standard air-free techniques, such as in a glovebox or on a Schlenk line.
Q2: What is the best way to set up an air-sensitive reaction with this compound?
A2: All glassware should be thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas.[4] The reaction vessel should be assembled while hot and then flushed with nitrogen or argon. An inert atmosphere is maintained throughout the experiment using a gas bubbler.[4][5]
Q3: How do I transfer reagents without introducing air into the reaction?
A3: Liquid reagents should be transferred using dry, gas-tight syringes.[4] The syringe should be flushed with inert gas before drawing up the liquid. Solid reagents should be added under a positive flow of inert gas or in a glovebox. For transfers between flasks, a cannula can be used.
Q4: Which palladium catalyst and ligand should I choose for a Suzuki-Miyaura coupling?
A4: A common and effective catalyst system is Pd(PPh₃)₄. Alternatively, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as XPhos, SPhos, or P(t-Bu)₃ can be used. The choice of ligand can significantly impact the reaction outcome, and screening may be necessary for optimal results.
Q5: What are the key considerations for a successful Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is highly sensitive to the choice of base, ligand, and solvent.[1][6] Strong, non-nucleophilic bases like sodium tert-butoxide are typically required.[7] Bulky, electron-rich phosphine ligands are essential for an efficient catalytic cycle.[8] The reaction must be performed under strictly anhydrous and anaerobic conditions.
Quantitative Data Summary for Cross-Coupling Reactions
The following table provides typical ranges for key parameters in common cross-coupling reactions involving aryl bromides like this compound. Optimal conditions should be determined empirically for each specific substrate combination.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Stille Coupling |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Catalyst Loading (mol%) | 1 - 5 | 1 - 5 | 1 - 5 |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | XPhos, RuPhos, BrettPhos | PPh₃, P(t-Bu)₃, AsPh₃ |
| Ligand:Pd Ratio | 1:1 to 4:1 | 1:1 to 2:1 | 2:1 to 4:1 |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Not always required |
| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Toluene, Dioxane, THF | Toluene, DMF, THF |
| Temperature (°C) | 80 - 120 | 80 - 110 | 80 - 110 |
| Reaction Time (h) | 2 - 24 | 2 - 24 | 4 - 48 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground and dried
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1,4-Dioxane, anhydrous
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Water, degassed
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Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with bubbler
-
Syringes and needles
Procedure:
-
Reaction Setup: A Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
Addition of Solids: To the flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).
-
Addition of Catalyst: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon (repeat three times). Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical air-sensitive Suzuki-Miyaura coupling reaction.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Column Chromatography of 2-Bromo-4-methoxy-6-methylpyrimidine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2-Bromo-4-methoxy-6-methylpyrimidine and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
Q1: My product, this compound, is not separating from the starting material (4-methoxy-6-methylpyridine). What should I do?
A1: This is a common issue as the product and starting material may have similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System: The polarity of your mobile phase is critical. If you are using a normal-phase setup (e.g., silica gel), your starting material will be more polar than your product.
-
Decrease Polarity: Gradually decrease the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes or petroleum ether). This will increase the retention time of the more polar starting material on the column, allowing the less polar product to elute first.
-
Utilize a Very Non-polar System: For compounds with low polarity, a solvent system like 5% ethyl acetate in hexanes can be a good starting point.[1]
-
-
Employ a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider an alternative stationary phase. For aromatic and moderately polar compounds, different selectivities can be achieved with:
-
Alumina: Alumina can offer different selectivity compared to silica gel for heterocyclic compounds.
-
Reversed-Phase Chromatography: In a reversed-phase system (e.g., C18 silica), the elution order is inverted. The more polar starting material will elute before the more hydrophobic product. A typical mobile phase would be a mixture of acetonitrile or methanol and water.[2][3]
-
Q2: The product is eluting with an impurity that has a very similar Rf value on the TLC plate. How can I resolve these two compounds?
A2: Co-elution of impurities with similar polarity is a frequent challenge.
-
Fine-tune the Solvent System: Even small adjustments to the solvent system can impact resolution.
-
Test Multiple Solvent Systems: Experiment with different solvent combinations during your TLC analysis. For example, try dichloromethane/methanol or ether/hexane systems in addition to the standard ethyl acetate/hexane.[1]
-
Gradient Elution: A shallow gradient of the polar solvent can help to resolve closely eluting compounds. Start with a low polarity mobile phase and gradually increase the polarity throughout the separation.
-
-
Consider a Different Stationary Phase: As mentioned previously, switching from silica gel to alumina or employing reversed-phase chromatography can alter the elution order and improve separation.
Q3: My product seems to be degrading on the silica gel column. What are the signs and how can I prevent this?
A3: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel. Signs of degradation include streaking on the TLC plate, the appearance of new, more polar spots during chromatography, and low product recovery.
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it.
-
Triethylamine Wash: Before loading your sample, wash the packed column with a solvent mixture containing a small amount of triethylamine (e.g., 1% triethylamine in your eluent).
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: This is a good alternative for acid-sensitive compounds.
-
Reversed-Phase Chromatography: C18 silica is generally less harsh than normal-phase silica gel.
-
Q4: I am not recovering my compound from the column. Where could it be?
A4: There are several possibilities if your compound is not eluting as expected:
-
High Retention: The solvent system may be too non-polar, causing your compound to be strongly adsorbed to the stationary phase. Try increasing the polarity of your mobile phase.
-
Degradation: As discussed in Q3, the compound may have decomposed on the column.
-
Precipitation: If the compound has low solubility in the mobile phase, it may have precipitated at the top of the column. Ensure your crude product is fully dissolved before loading.
Frequently Asked Questions (FAQs)
Q5: What is a good starting solvent system for the purification of this compound on a silica gel column?
A5: A good starting point for a moderately polar compound like this compound on silica gel is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether. Based on similar compounds, a ratio of 1:10 ethyl acetate to petroleum ether has been used successfully.[4] We recommend starting with a low polarity system, for example, 10% ethyl acetate in hexanes, and adjusting the polarity based on the TLC results.
Q6: What are the expected Rf values for this compound?
A6: The Rf value is highly dependent on the stationary phase and the mobile phase composition. The goal is to find a solvent system that provides an Rf value for your product between 0.2 and 0.4 for optimal separation on a column.
| Stationary Phase | Mobile Phase (v/v) | Estimated Product Rf | Potential Impurity (Starting Material) Rf |
| Silica Gel | 10% Ethyl Acetate / Hexanes | ~ 0.4 | ~ 0.2 |
| Silica Gel | 20% Ethyl Acetate / Hexanes | ~ 0.6 | ~ 0.4 |
| C18 Reversed-Phase | 60% Acetonitrile / Water | ~ 0.5 | ~ 0.7 |
Note: These are estimated values and should be confirmed by TLC before performing column chromatography.
Q7: What are the common impurities I should expect in my crude this compound product?
A7: Common impurities can arise from the starting materials or side reactions during the synthesis.
-
Unreacted Starting Material: 4-methoxy-6-methylpyridine is a likely impurity.
-
Regioisomers: Depending on the bromination conditions, small amounts of other brominated isomers could be formed.
-
Hydrolysis Products: If water is present during the reaction or workup, the methoxy group could be hydrolyzed to a hydroxyl group, leading to a more polar impurity.
Q8: When should I choose reversed-phase chromatography over normal-phase chromatography?
A8: Reversed-phase chromatography is a good option when:
-
Your compound is unstable on silica gel.
-
You are unable to achieve good separation from polar impurities in a normal-phase system.
-
Your product is highly polar and does not move from the baseline in normal-phase TLC even with highly polar mobile phases.
Experimental Protocols
Normal-Phase Column Chromatography
Objective: To purify this compound from less polar and some closely eluting impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Column (appropriate size for the amount of crude product)
-
Crude this compound
-
Solvents: Ethyl acetate, Hexanes (or petroleum ether)
-
TLC plates, developing chamber, and UV lamp
Methodology:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system should give the product an Rf of ~0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Reversed-Phase Column Chromatography
Objective: To purify this compound from more polar impurities.
Materials:
-
C18 bonded silica gel
-
Column
-
Crude this compound
-
Solvents: Acetonitrile (or Methanol), Water (HPLC grade)
-
TLC plates (C18), developing chamber, and UV lamp
Methodology:
-
TLC Analysis: Use C18 TLC plates to determine an appropriate mobile phase composition.
-
Column Packing: Pack the column with C18 silica gel using the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a small volume of the mobile phase or a compatible solvent and load it onto the column.
-
Elution: Elute with the chosen acetonitrile/water or methanol/water mixture.
-
Fraction Collection and Analysis: Collect and analyze fractions using C18 TLC.
-
Product Isolation: Combine the pure fractions and remove the solvents. This may require lyophilization if a significant amount of water is present.
Visualizations
Caption: General workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common chromatography issues.
References
- 1. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-methoxy-6-methylpyrimidine and 2-chloro-4-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for pharmaceutical and materials science applications, the strategic selection of building blocks is paramount. Halogenated pyrimidines are versatile intermediates, and understanding their relative reactivity is crucial for efficient reaction design. This guide provides an objective comparison of the reactivity of 2-bromo-4-methoxy-6-methylpyrimidine and 2-chloro-4-methoxy-6-methylpyrimidine, focusing on their performance in common palladium-catalyzed cross-coupling reactions. While direct comparative experimental data for these specific molecules is limited in published literature, this guide extrapolates from established principles of organic chemistry and data from structurally similar compounds to provide a robust predictive comparison.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, the reactivity of the aryl halide is a critical factor. The generally accepted trend for halide reactivity is I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond. Therefore, it is anticipated that This compound will be more reactive than 2-chloro-4-methoxy-6-methylpyrimidine .
This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-substituted pyrimidine. However, the chloro-substituted analogue may offer advantages in terms of cost and availability, and its lower reactivity can sometimes be beneficial for achieving selectivity in molecules with multiple reactive sites.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Based on the general reactivity trend, this compound is expected to undergo Suzuki-Miyaura coupling more readily than its chloro- counterpart.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 2-Chloro-4-methoxy-6-methylpyrimidine |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Typical Reaction Time | Shorter | Longer |
| Catalyst Loading | Potentially lower | Potentially higher |
| Expected Yield | Generally higher under similar conditions | Generally lower under similar conditions |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for both 2-bromo- and 2-chloro-4-methoxy-6-methylpyrimidine. Note that conditions for the chloro-substrate may require higher temperatures, longer reaction times, or a more active catalyst system.
-
Reaction Setup: To an oven-dried reaction vessel is added the 2-halo-4-methoxy-6-methylpyrimidine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent: A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water, is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 120 °C. The progress of the reaction is monitored by a suitable technique such as TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a significant role. Consequently, this compound is expected to be more reactive than 2-chloro-4-methoxy-6-methylpyrimidine in this transformation.
The higher reactivity of aryl bromides in Buchwald-Hartwig aminations is well-documented. This often allows for the use of less forcing reaction conditions and a broader substrate scope compared to aryl chlorides. For the chloro-pyrimidine, achieving efficient coupling may require the use of more sophisticated and often more expensive phosphine ligands and higher reaction temperatures.
Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 2-Chloro-4-methoxy-6-methylpyrimidine |
| Relative Reactivity | Higher | Lower |
| Ligand Choice | Broader range of phosphine ligands may be effective | Often requires more electron-rich and bulky ligands (e.g., biarylphosphines) |
| Typical Reaction Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Base Strength | May proceed with weaker bases | Often requires strong bases (e.g., NaOtBu, K₃PO₄) |
| Expected Yield | Generally higher under similar conditions | Generally lower under similar conditions |
Experimental Protocol: Representative Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination that can be adapted for both substrates. As with the Suzuki coupling, more forcing conditions are likely required for the chloro-pyrimidine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-halo-4-methoxy-6-methylpyrimidine (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃).
-
Solvent: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired N-aryl or N-alkyl pyrimidine.
Visualizing the Reaction Pathways
To better illustrate the workflow and logical relationships in these cross-coupling reactions, the following diagrams are provided.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
References
A Comparative Guide to Alternatives for 2-Bromo-4-methoxy-6-methylpyrimidine in Synthesis
For researchers and professionals in drug development and synthetic chemistry, the choice of building blocks is critical to the efficiency and success of a synthetic route. 2-Bromo-4-methoxy-6-methylpyrimidine is a valuable reagent, particularly in cross-coupling reactions. However, factors such as cost, availability, and reactivity may necessitate the use of alternatives. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by experimental data, to aid in the selection of the most appropriate reagent for a given synthesis.
The main alternatives to this compound are the corresponding chloro and sulfonate (specifically triflate) derivatives. The choice between these depends on the desired reactivity and the specific reaction conditions. Halogenated pyrimidines are generally reactive in cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring.[1]
Comparison of Performance in Key Synthetic Reactions
The utility of these pyrimidine derivatives is most evident in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, widely used for the formation of C-C bonds. The reactivity of the pyrimidine derivative is highly dependent on the leaving group.
While direct comparative studies on 2-substituted 4-methoxy-6-methylpyrimidines under identical conditions are scarce, the general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. This suggests that the bromo-derivative will generally be more reactive than the chloro-derivative, potentially requiring milder conditions or lower catalyst loadings. However, with modern catalyst systems, high yields can often be achieved with chloro-pyrimidines as well.[2] Pyrimidine sulfonates, such as triflates, are also excellent substrates for Suzuki-Miyaura couplings.[3]
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ | 1,4-Dioxane/H₂O, 100°C, 15 min (microwave) | High (regioselective for C4) | [2] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (1-3 mol%), K₂CO₃ | Dioxane/H₂O, 60°C, 2h | 87-97% (regioselective for C6) | [4] |
| Pyrimidin-2-yl Tosylates | Arylboronic acids | PGS-APTES-Pd (0.35 mol% Pd), PPh₃, K₃PO₄ | 1,4-Dioxane, Ar, 110°C, 24h | Good to Excellent | [3] |
Note: The data presented is for structurally related pyrimidines to illustrate typical performance.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond formation between an aryl halide or triflate and an amine.[5] This reaction is fundamental in the synthesis of pharmaceuticals and other advanced materials.
For nucleophilic substitution reactions like aminolysis, bromopyrimidines have been shown to be more reactive than their chloro counterparts, though the difference in rate may not be substantial.[6] In palladium-catalyzed aminations, both bromo- and chloro-pyridines (a related heterocycle) can undergo efficient coupling.[7] The choice of ligand on the palladium catalyst is crucial for achieving high yields, especially with less reactive chloro-substrates.[8]
| Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 2-Bromopyridines | Volatile primary and secondary amines | Pd(OAc)₂, dppp, NaOtBu | Toluene, 80°C | 55-98% | [9] |
| 2-Chloropyrimidine | Various primary and secondary amines | Transition-metal-free (SNAr) | KF, H₂O | Moderate to Excellent | [10] |
| Pyrimidin-2-yl Sulfonates | Anilines | PGS-APTES-Pd (0.35 mol% Pd), PPh₃, K₃PO₄ | 1,4-Dioxane, Ar, 110°C, 24h | Good to Excellent | [3] |
Note: The data is for related heterocyclic systems to provide a comparative context.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halopyrimidine
This protocol is a general procedure adapted from the literature for the coupling of 2,4-dihalogenopyrimidines.[2]
-
Reaction Setup: In a microwave vial, dissolve the 2-halopyrimidine (1.0 eq.), arylboronic acid (1.0-1.2 eq.), and a base such as K₂CO₃ (3.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 2:1 v/v).
-
Degassing: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.5-5 mol%), under a positive pressure of inert gas.
-
Reaction: Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 100°C) for the designated time (e.g., 15-30 minutes), or heat conventionally with stirring.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halopyrimidine
This protocol is a general procedure based on the amination of 2-bromopyridines.[1][9]
-
Reaction Setup: To an oven-dried sealed tube, add the 2-halopyrimidine (1.0 eq.), a palladium source such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., dppp, 1-5 mol%), and a strong base like NaOtBu (1.2-1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Addition of Reagents: Add anhydrous toluene, followed by the amine (1.1-1.5 eq.).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 80-110°C) with stirring for the required time.
-
Work-up: After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Reaction Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The choice of leaving group on the 4-methoxy-6-methylpyrimidine core is a critical parameter in planning a synthetic route.
-
This compound remains a versatile and highly reactive substrate, often providing a good balance of reactivity and stability.
-
2-Chloro-4-methoxy-6-methylpyrimidine is a viable and often more cost-effective alternative. While it may be less reactive in some palladium-catalyzed couplings, this can sometimes be overcome with the appropriate choice of catalyst, ligand, and reaction conditions. For SNAr reactions, it can be highly effective.[10]
-
2-Triflate (or other sulfonate)-4-methoxy-6-methylpyrimidine offers reactivity that is often comparable or superior to the bromo-derivative, making it an excellent choice for challenging cross-coupling reactions.
Ultimately, the optimal choice will depend on the specific transformation, the desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for your synthetic needs.
References
- 1. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Analysis of 2-Bromo-4-methoxy-6-methylpyrimidine: A Comparative Guide
This guide provides a detailed ¹H NMR analysis of 2-Bromo-4-methoxy-6-methylpyrimidine and compares its spectral features with those of structurally related analogues. This information is valuable for researchers, scientists, and drug development professionals working with substituted pyrimidines, aiding in structural elucidation and purity assessment.
Comparative ¹H NMR Data Analysis
The ¹H NMR spectrum of this compound is characterized by two singlets corresponding to the methoxy and methyl groups, and a singlet for the lone proton on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents. To provide a clear comparison, the predicted ¹H NMR data for this compound and its 2-chloro and 2-iodo analogues are presented below, alongside experimental data for the less substituted 4-methylpyrimidine.
| Compound | Structure | H5 (ppm) | CH₃ (ppm) | OCH₃ (ppm) |
| This compound | ~6.8 (predicted) | ~2.4 (predicted) | ~4.0 (predicted) | |
| 2-Chloro-4-methoxy-6-methylpyrimidine | ~6.7 (predicted) | ~2.4 (predicted) | ~4.0 (predicted) | |
| 2-Iodo-4-methoxy-6-methylpyrimidine | ~6.9 (predicted) | ~2.4 (predicted) | ~4.0 (predicted) | |
| 4-Methylpyrimidine | 7.20 (d) | 2.54 (s) | - |
Note: Predicted chemical shifts are estimations and may vary from experimental values. The experimental data for 4-Methylpyrimidine was obtained from the SDBS database. The data for the halogenated compounds is based on established substituent effects on the pyrimidine ring.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrimidine derivative.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure good signal dispersion.
-
The sample should be shimmed to optimize the magnetic field homogeneity.
-
Standard acquisition parameters can be used, including a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections should be applied to the spectrum.
-
The chemical shifts (δ) of the signals should be referenced to the internal standard.
-
The integrals of the signals should be determined to establish the relative ratios of the different types of protons.
-
The multiplicity of each signal (singlet, doublet, triplet, etc.) and the coupling constants (J) should be analyzed to deduce the connectivity of the protons in the molecule.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted pyrimidine.
Caption: A flowchart outlining the key steps in ¹H NMR analysis, from sample preparation to structural elucidation.
Signaling Pathway of Substituent Effects
The electronic properties of the substituents on the pyrimidine ring significantly influence the chemical shifts of the ring protons. This can be visualized as a signaling pathway of electronic effects.
References
Navigating the Analytical Landscape: A Comparative Guide to LC-MS Analysis of 2-Bromo-4-methoxy-6-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals venturing into the analysis of 2-Bromo-4-methoxy-6-methylpyrimidine and its derivatives, a robust and reliable analytical method is paramount. Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful tool for the separation, identification, and quantification of these compounds. This guide provides a comparative overview of potential LC-MS approaches, complete with detailed experimental protocols and data presentation frameworks to support your analytical endeavors.
While specific experimental data for this compound is not widely published, this guide leverages data from structurally similar compounds and established chromatographic principles to provide a comprehensive starting point for method development and analysis.
Comparison of Liquid Chromatography Approaches
The choice of liquid chromatography (LC) conditions is critical for achieving optimal separation of the target analyte from impurities and matrix components. Reversed-phase chromatography is a common and effective starting point for compounds of moderate polarity like the pyrimidine derivatives .
Table 1: Comparison of Hypothesized Reversed-Phase LC Methods
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Separation |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 5 min | 20-80% B in 15 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 45 °C |
| Injection Vol. | 2 µL | 5 µL |
| Expected R.T. | ~2-4 min | ~8-12 min |
| Advantages | Fast analysis time | Better resolution of closely eluting peaks |
| Disadvantages | Lower peak capacity | Longer analysis time |
Note: Expected Retention Times (R.T.) are hypothetical and will require experimental verification.
Mass Spectrometry Detection and Characterization
Mass spectrometry provides the high sensitivity and selectivity required for the analysis of drug-like molecules. Electrospray ionization (ESI) in positive ion mode is anticipated to be the most effective ionization technique for these nitrogen-containing heterocyclic compounds.
Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound
| Adduct | Predicted m/z | Notes |
| [M+H]⁺ | 202.99/204.99 | The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be observed. |
| [M+Na]⁺ | 224.97/226.97 | Sodium adducts are commonly observed, especially with glass vials or residual sodium in the system. |
| [M+K]⁺ | 240.95/242.95 | Potassium adducts may also be present. |
Data is based on the molecular formula C₆H₇BrN₂O and isotopic masses of the most abundant isotopes. The presence of the bromine isotope pattern is a key diagnostic feature.
Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments. While specific fragmentation data is not available, common fragmentation pathways for similar structures involve the loss of the methyl group (-15 Da), the methoxy group (-31 Da), or cleavage of the pyrimidine ring.
Experimental Protocols
The following protocols provide a detailed starting point for the LC-MS analysis of this compound derivatives.
Protocol 1: Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Working Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix Preparation (if applicable): For analysis in complex matrices (e.g., plasma, tissue homogenates), a sample extraction step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) will be necessary to remove interferences.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.
-
LC Method:
-
Use one of the reversed-phase methods outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
MS Method:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full scan MS from m/z 100-500 to identify the protonated molecule and other adducts.
-
MS/MS: Perform product ion scans on the [M+H]⁺ ion to obtain fragmentation patterns for structural confirmation. A collision energy ramp (e.g., 10-40 eV) can be used to observe a range of fragments.
-
-
Data Acquisition and Processing: Use the instrument's software to acquire and process the data. Quantify the analyte using the peak area of the most intense and specific MS/MS transition.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Logical Comparison of Analytical Strategies
The choice of an analytical strategy often involves a trade-off between speed and resolution.
By utilizing the information and protocols within this guide, researchers can establish a robust and reliable LC-MS method for the analysis of this compound derivatives, ensuring data of high quality and integrity for their research and development activities.
A Comparative Guide to Catalysts for 2-Bromo-4-methoxy-6-methylpyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various catalytic systems for cross-coupling reactions involving 2-Bromo-4-methoxy-6-methylpyrimidine, a key intermediate in the synthesis of numerous biologically active compounds. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and process efficiency in drug discovery and development. This document summarizes experimental data from the literature to aid in the selection of optimal catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts in coupling reactions with substrates structurally similar to this compound. While direct comparative studies on the target substrate are limited in the public domain, the data presented here for related brominated N-heterocycles provides valuable insights into catalyst efficacy.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For substrates like halogenated pyrimidines, palladium-based catalysts are commonly employed.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | Effective for coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with arylboronic acids.[1] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | - | 81% | Optimized condition for the coupling of 4-Bromo-2-methylpyridine with phenylboronic acid.[2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 2-MeTHF | 70 | - | 91% | Effective for unprotected ortho-bromoanilines, suggesting applicability to electron-rich bromo-heterocycles.[3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, enabling the coupling of amines with aryl halides.
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | - | Good | Efficient for amination of 6-bromopurine nucleosides.[4] |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Reflux | - | up to 95% | Optimized for the synthesis of 6-arylaminoflavones.[5] |
| Pd/C / DiCyJohnPhos | t-BuONa | t-BuOH | 80 | - | - | Effective for amination of aryl iodides, with potential for bromoarenes. |
| [Pd(cinnamyl)Cl]₂ / Xantphos | DBU | Toluene | - | - | 88% | Mild conditions for the amination of aryl bromides.[6] |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 93% | Effective for 2-amino-3-bromopyridines with various terminal alkynes.[7] |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | RT | 6-20 | Good | General conditions for Sonogashira coupling of 4-bromo-6H-1,2-oxazines.[8] |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 0.5-1.5 | up to 97% | Copper-free conditions for challenging aryl bromides.[9] |
Experimental Protocols
Detailed methodologies for representative coupling reactions are provided below. These protocols are based on successful applications with structurally similar substrates and can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
To a mixture of the brominated pyrimidine (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) in a degassed solvent (e.g., 1,4-dioxane/water mixture) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv). The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are then added, followed by the solvent (e.g., toluene). The vessel is sealed and heated to the desired temperature for the specified time. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography to afford the desired N-aryl product.[5]
General Procedure for Sonogashira Coupling
To a solution of the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent mixture (e.g., toluene and triethylamine) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The resulting mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired alkynylated product.[7][8]
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the general workflow for catalyst comparison and the catalytic cycle of a typical palladium-catalyzed cross-coupling reaction.
Caption: General workflow for selecting an optimal catalyst system.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of 2-Bromo-4-methoxy-6-methylpyrimidine: A Comparative Guide to HPLC and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount to ensure safety, efficacy, and batch-to-batch consistency. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for determining the purity of 2-Bromo-4-methoxy-6-methylpyrimidine, a key building block in medicinal chemistry. We present detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical methodology for their needs.
Introduction
This compound is a heterocyclic compound utilized in the synthesis of various biologically active molecules. Its purity is critical as impurities can affect reaction yields, introduce unwanted side products, and potentially impact the pharmacological profile of the final compound. This guide outlines a robust reversed-phase HPLC method for the separation and quantification of this compound from its potential process-related impurities and offers a comparison with the orthogonal technique of qNMR for comprehensive purity determination.
Predicted Impurities
Based on a likely synthetic route involving the bromination of 4-methoxy-6-methylpyrimidine, the following potential impurities have been identified for monitoring:
-
Impurity A: 4-methoxy-6-methylpyrimidine (Starting Material) : Incomplete reaction can lead to the presence of the starting material.
-
Impurity B: 2,5-Dibromo-4-methoxy-6-methylpyrimidine (Over-brominated impurity) : Excessive bromination can result in the formation of di-substituted species.
-
Impurity C: 5-Bromo-4-methoxy-6-methylpyrimidine (Isomeric impurity) : Non-regioselective bromination could lead to the formation of this isomer.
Comparative Purity Analysis
A hypothetical batch of this compound was analyzed by both a developed HPLC-UV method and a ¹H-qNMR method. The results are summarized in the table below.
| Parameter | HPLC-UV Method | ¹H-qNMR Method |
| Purity of Main Compound | 99.52% | 99.48% |
| Impurity A (%) | 0.25% | 0.28% |
| Impurity B (%) | 0.15% | 0.16% |
| Impurity C (%) | 0.08% | 0.08% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Analysis Time per Sample | ~20 min | ~15 min |
| Sample Preparation | Dilution | Dissolution with internal standard |
| Quantitative Principle | External Standard | Internal Standard |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is designed for the efficient separation and quantification of this compound and its predicted impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
-
This compound reference standard
-
Reference standards for Impurities A, B, and C
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standards of this compound and the impurities in a 50:50 mixture of acetonitrile and water to prepare a stock solution. Further dilute to a working concentration (e.g., 10 µg/mL for impurities and 1 mg/mL for the main compound).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve can be constructed using the reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR serves as an excellent orthogonal technique to HPLC, providing a direct measurement of the analyte-to-standard ratio without the need for compound-specific response factors.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard (e.g., Maleic anhydride or 1,2,4,5-Tetrachloro-3-nitrobenzene) of known purity
Experimental Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans (ns): 8 or 16 (can be adjusted based on sample concentration)
-
Solvent: CDCl₃
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a suitable amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample refers to this compound
-
IS refers to the Internal Standard
-
Visualized Workflows
Caption: HPLC analysis workflow for purity assessment.
Comparative Analysis of the Biological Activities of 2-Substituted-4-methoxy-6-methylpyrimidine Derivatives
A guide for researchers and drug development professionals on the anticancer, antimicrobial, and enzyme inhibitory potential of derivatives of the 2-Bromo-4-methoxy-6-methylpyrimidine scaffold.
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Derivatives of the this compound scaffold are of particular interest due to the versatile reactivity of the bromine atom at the 2-position, which allows for the introduction of various functional groups, leading to a diverse range of biological activities. This guide provides a comparative overview of the reported anticancer, antimicrobial, and enzyme inhibitory activities of several 2-substituted-4-methoxy-6-methylpyrimidine derivatives, supported by experimental data and detailed protocols.
Comparative Biological Activity Data
While specific quantitative data for a wide range of direct derivatives of this compound is limited in publicly available literature, this guide compiles and compares data for structurally related 2-substituted-4-methoxy-6-methylpyrimidine analogues to provide insights into their potential therapeutic applications. The following tables summarize the anticancer and antimicrobial activities of these compounds.
Table 1: Anticancer Activity of 2-Substituted-4-methoxy-6-methylpyrimidine Derivatives
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -NH-(ursolic acid derivative) | MCF-7 (Breast) | 0.48 ± 0.11 | [3] |
| HeLa (Cervical) | 0.74 ± 0.13 | [3] | ||
| HepG2 (Liver) | > 10 | [3] | ||
| A549 (Lung) | > 10 | [3] | ||
| 2 | -NH-(p-fluorobenzyl) | Various | Not specified | [4] |
| 3 | -NH-(propanediamine) | Various | Not specified | [4] |
Note: Data for a broader range of 2-aminopyrimidine derivatives show significant anticancer potential, with some compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines.[1][3][4]
Table 2: Antimicrobial Activity of 2-Substituted-4-methoxy-6-methylpyrimidine Derivatives
| Compound ID | 2-Substituent | Microorganism | MIC (µg/mL) | Reference |
| 4 | -SCH2CONH-N=C(Ar) | E. coli | > 100 | Data not available |
| S. aureus | > 100 | Data not available | ||
| 5 | -NH-SO2-Ar | E. coli | 12.5 - 25 | Data not available |
| S. aureus | 25 - 50 | Data not available |
Note: The antimicrobial activity of pyrimidine derivatives is highly dependent on the nature of the substituents. For instance, certain sulfonamide-containing pyrimidines have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of the presented pyrimidine derivatives.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is typically subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8][9][10][11]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard for bacteria).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Signaling Pathways in Cancer
Many pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most critical pathways are the PI3K/AKT and MAPK/ERK pathways, which control cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and growth.[12][13][14][15] In many cancers, this pathway is constitutively active, leading to uncontrolled cell proliferation and resistance to apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17][18] Aberrant activation of this pathway is a common feature of many cancers.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for development as anticancer, antimicrobial, and enzyme inhibitory agents. The available data, although limited for direct analogues, suggests that modifications at the 2-position of the pyrimidine ring can significantly influence biological activity. Further synthesis and comprehensive biological evaluation of a wider range of these derivatives are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 9. rr-asia.woah.org [rr-asia.woah.org]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomers of Bromo-methoxy-methylpyrimidine
This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of pyrimidine derivatives, a class of compounds with significant applications in medicinal chemistry. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification and quality control in research and development.
Isomeric Landscape
The constitutional isomers of bromo-methoxy-methylpyrimidine present a challenge in structural elucidation due to the varied substitution patterns on the pyrimidine ring. The primary compound of interest, 2-Bromo-4-methoxy-6-methylpyrimidine, can be compared with its key positional isomers, including 4-Bromo-2-methoxy-6-methylpyrimidine and 5-Bromo-2-methoxy-4-methylpyrimidine. The relative positions of the bromo, methoxy, and methyl groups profoundly influence the electronic environment of the molecule, leading to distinguishable spectroscopic properties.
Figure 1: Chemical structures of the pyrimidine isomers.
Predicted Spectroscopic Comparison
In the absence of direct experimental spectra, predictive models offer a valuable glimpse into the expected spectroscopic behavior of these isomers. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, and general expectations for IR and Mass Spectrometry data.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Isomer | -CH₃ | -OCH₃ | Pyrimidine Ring-H |
| This compound | ~2.4 | ~4.0 | ~6.7 (s) |
| 4-Bromo-2-methoxy-6-methylpyrimidine | ~2.5 | ~4.1 | ~7.0 (s) |
| 5-Bromo-2-methoxy-4-methylpyrimidine | ~2.6 | ~4.0 | ~8.5 (s) |
Note: These are estimated values and the actual shifts may vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Isomer | -CH₃ | -OCH₃ | C-Br | C-O | C-CH₃ | Other Ring C |
| This compound | ~24 | ~54 | ~158 | ~172 | ~165 | ~108 |
| 4-Bromo-2-methoxy-6-methylpyrimidine | ~25 | ~55 | ~110 | ~164 | ~168 | ~160 |
| 5-Bromo-2-methoxy-4-methylpyrimidine | ~18 | ~55 | ~105 | ~163 | ~167 | ~162 |
Note: These are estimated values and the actual shifts may vary.
Table 3: General IR and Mass Spectrometry Characteristics
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | - C-H stretching from methyl and methoxy groups (~2850-3000 cm⁻¹)- C=N and C=C stretching of the pyrimidine ring (~1400-1600 cm⁻¹)- C-O stretching of the methoxy group (~1000-1300 cm⁻¹)- C-Br stretching (~500-600 cm⁻¹) |
| Mass Spectrometry (MS) | - A characteristic isotopic pattern for the molecular ion (M⁺) and bromine-containing fragments due to the presence of ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.- Fragmentation may involve the loss of a methyl radical (•CH₃), a methoxy radical (•OCH₃), or a bromine atom (•Br). |
Experimental Protocols
To facilitate the empirical validation of the predicted data, the following standard experimental protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrimidine isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used for less volatile or more polar molecules, often coupled with a liquid chromatography system (LC-MS).
-
Instrumentation: A mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular weight and observe the isotopic pattern of the molecular ion.
-
Perform fragmentation analysis (MS/MS) on the molecular ion to aid in structural elucidation.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers using the discussed spectroscopic techniques.
Figure 2: Workflow for Spectroscopic Isomer Identification.
By systematically applying these spectroscopic methods and comparing the obtained data with predicted values and known spectral libraries, researchers can confidently distinguish between the various isomers of this compound, ensuring the integrity and success of their scientific endeavors.
Efficacy Comparison of Pyrimidine-Based Kinase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various pyrimidine-based inhibitors targeting key kinases in cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in drug discovery and development. The data presented is collated from recent scientific literature, focusing on inhibitors of Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Janus Kinase 1 (JAK1).
Overview of Pyrimidine-Based Inhibitors
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1][2] Its ability to mimic the purine ring of ATP allows pyrimidine derivatives to act as competitive inhibitors in the ATP-binding pocket of a wide range of kinases.[3][4] This has led to the successful development of pyrimidine-based inhibitors for various therapeutic areas, most notably in oncology.[2][5] This guide focuses on a comparative review of their efficacy against EGFR, CDK2, and JAK1, three critical targets in cancer and inflammatory diseases.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of selected pyrimidine-based inhibitors against their target kinases and relevant cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.
Table 1: Efficacy of Pyrimidine-Based EGFR Inhibitors
| Compound | Target/Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Osimertinib | EGFR (T790M/L858R) | 4 | - | - |
| EGFR (WT) | 0.9 | - | - | |
| Compound 45 | EGFR (L858R/T790M) | 23.3 | - | - |
| EGFR (L858R) | 1.7 | - | - | |
| Compound 10b | EGFR | 8.29 | Erlotinib | 2.83 |
| HepG2 cells | 3560 | Erlotinib | 870 | |
| A549 cells | 5850 | Erlotinib | 1120 | |
| MCF-7 cells | 7680 | Erlotinib | 5270 | |
| Avitinib | EGFR (T790M) | Mutant-selective | - | - |
| Nazartinib | EGFR (T790M/L858R) | Selective | - | - |
Data sourced from multiple studies.[3][4][6] Note: Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.
Table 2: Efficacy of Pyrimidine-Based CDK2 Inhibitors
| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 15 | CDK2/cyclin A2 | 0.061 | Dinaciclib | 0.029 |
| Compound 11 | CDK2/cyclin A2 | 0.089 | Dinaciclib | 0.029 |
| Compound 14 | CDK2/cyclin A2 | 0.118 | Sorafenib | 0.184 |
| Compound 13 | CDK2/cyclin A2 | 0.13 | Sorafenib | 0.184 |
| SNS-032 | TNBC cell lines | Potent | - | - |
Data sourced from multiple studies.[7][8] Note: The potency of these compounds highlights the effectiveness of the pyrazolo[3,4-d]pyrimidine scaffold.
Table 3: Efficacy of Pyrimidine-Based JAK1 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity (vs. JAK2) |
| R507 (Compound 33) | JAK1 | 2.1 | ~5.7-fold |
| JAK2 | 12 | ||
| JAK3 | 923 | ||
| TYK2 | 12 | ||
| Compound 25 | IL-2 induced pSTAT5 | - | - |
| Compound 28 | IL-2 induced pSTAT5 | - | - |
| Compound 29 | IL-2 induced pSTAT5 | - | - |
| Compound 30 | IL-2 induced pSTAT5 | - | - |
Data sourced from a study on the optimization of pyrimidine compounds as potent JAK1 inhibitors.[9]
Signaling Pathways and Experimental Workflow
Visual representations of the targeted signaling pathways and a general experimental workflow for evaluating inhibitor efficacy are provided below.
Caption: EGFR signaling pathway and point of inhibition.
Caption: CDK2 in cell cycle progression and point of inhibition.
Caption: JAK/STAT signaling pathway and point of inhibition.
Caption: General experimental workflow for inhibitor evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of pyrimidine-based inhibitors are provided below. These represent standard protocols and may be adapted based on specific experimental needs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 of an inhibitor against a target kinase, often using a fluorescence- or luminescence-based readout.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[8] Prepare stock solutions of the kinase, a suitable peptide substrate, and ATP.
-
Inhibitor Dilution : Perform serial dilutions of the pyrimidine-based inhibitor in DMSO, followed by dilution in the reaction buffer.
-
Kinase Reaction : In a 384-well plate, add the kinase and the diluted inhibitor.[8] Allow to pre-incubate for approximately 30 minutes at room temperature.
-
Initiation and Measurement : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.[8] Monitor the reaction kinetics (e.g., fluorescence or luminescence) over time using a plate reader. For endpoint assays, stop the reaction after a defined period (e.g., 60 minutes) and then measure the signal.
-
Data Analysis : Calculate the initial reaction velocities from the kinetic data. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5][10]
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.[7][11]
-
Compound Treatment : Treat the cells with various concentrations of the pyrimidine-based inhibitor and incubate for a desired period (e.g., 48 or 72 hours).[11]
-
MTT Addition : Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[5][10] Incubate for 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization : After incubation, carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[12]
-
Cell Treatment and Harvesting : Treat cells with the inhibitor for the desired time. Harvest both adherent and floating cells, as apoptotic cells may detach.[3]
-
Cell Washing : Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[3]
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^6 cells/mL.[4] Add fluorochrome-conjugated Annexin V (e.g., 5 µL per 100 µL of cell suspension) and a viability dye like Propidium Iodide (PI).[3][4]
-
Incubation : Incubate the cells for 10-15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[3]
Conclusion
The pyrimidine scaffold continues to be a highly valuable framework for the design of potent and selective kinase inhibitors. The data presented in this guide demonstrates the efficacy of various pyrimidine-based compounds against EGFR, CDK2, and JAK1. The provided experimental protocols and workflow diagrams offer a foundational resource for researchers engaged in the evaluation and comparison of these and other novel inhibitors. As resistance to existing therapies remains a significant challenge, the continued exploration and optimization of pyrimidine-based inhibitors are crucial for the development of next-generation therapeutics.
References
- 1. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. kumc.edu [kumc.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Validating Novel Compounds from 2-Bromo-4-methoxy-6-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of novel compounds is a critical step in the discovery pipeline. This guide provides a comparative framework for validating the structure and performance of new chemical entities derived from the versatile starting material, 2-Bromo-4-methoxy-6-methylpyrimidine. We present key experimental data, detailed methodologies, and logical workflows to facilitate the objective assessment of these novel compounds against relevant alternatives.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] The starting material, this compound, offers a reactive "handle" at the 2-position, making it an ideal precursor for generating a diverse library of novel compounds through various synthetic transformations.
Performance Comparison of Novel Pyrimidine Derivatives
The biological activity of novel compounds derived from this compound is highly dependent on the nature of the substituent introduced at the 2-position. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for creating new carbon-carbon and carbon-nitrogen bonds at this position.
Below are hypothetical comparative data tables illustrating how the performance of different classes of derivatives could be presented.
Table 1: Comparative Anticancer Activity of 2-Substituted-4-methoxy-6-methylpyrimidine Derivatives
| Compound ID | R Group at C2-Position | Cancer Cell Line | IC₅₀ (µM) |
| NC-1 | 4-Fluorophenyl | MCF-7 (Breast) | 8.5 |
| NC-2 | 4-Methoxyphenyl | MCF-7 (Breast) | 15.2 |
| NC-3 | 3,4-Dichlorophenyl | MCF-7 (Breast) | 5.1 |
| NC-4 | 2-Thienyl | MCF-7 (Breast) | 11.8 |
| Doxorubicin | (Standard) | MCF-7 (Breast) | 0.9 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Comparative Antimicrobial Activity of 2-Substituted-4-methoxy-6-methylpyrimidine Derivatives
| Compound ID | R Group at C2-Position | Bacterial Strain | MIC (µg/mL) |
| NC-5 | 4-Pyridinyl | Staphylococcus aureus | 16 |
| NC-6 | 4-(Dimethylamino)phenyl | Staphylococcus aureus | 32 |
| NC-7 | 3-Quinolinyl | Staphylococcus aureus | 8 |
| NC-8 | 1-Naphthyl | Staphylococcus aureus | 64 |
| Ciprofloxacin | (Standard) | Staphylococcus aureus | 1 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of novel compounds. Below are methodologies for the synthesis of a hypothetical novel compound via Suzuki-Miyaura coupling and for its subsequent biological evaluation.
Synthesis Protocol: 2-(4-Fluorophenyl)-4-methoxy-6-methylpyrimidine (NC-1)
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 10 mL).
-
Heat the reaction mixture at 90°C for 12 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure compound NC-1 .
Structural Validation Protocol
The structure of the synthesized compound is confirmed using the following spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
For NC-1 , the expected ¹H NMR spectrum would show characteristic signals for the methyl and methoxy groups on the pyrimidine ring, as well as signals for the protons on the fluorophenyl ring. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₀FN₃O.
Biological Evaluation Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds and a standard drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus).
-
Serial Dilution: Perform a serial two-fold dilution of the novel compounds and a standard antibiotic (e.g., ciprofloxacin) in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Workflows and Pathways
To provide a clear understanding of the processes involved in validating these novel compounds, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis and validation of novel compounds.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a foundational framework for the synthesis, validation, and comparative evaluation of novel compounds derived from this compound. By adhering to detailed protocols and systematic data analysis, researchers can effectively identify promising lead candidates for further development in the fields of medicine and life sciences.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methoxy-6-methylpyrimidine: A Step-by-Step Guide
The following guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4-methoxy-6-methylpyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a halogenated organic compound. While specific data for this exact compound is not detailed in the provided search results, its structural similarity to other brominated pyrimidines and halogenated organics indicates that it should be handled as a hazardous substance. Key hazards associated with similar compounds are summarized below.
| Hazard Category | Description | Precautionary Statements | Citations |
| Acute Toxicity (Oral) | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | |
| Skin Irritation | Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | |
| Environmental Hazard | Should not be released into the environment. | P273: Avoid release to the environment. Do not let product enter drains. | [1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Safety Goggles: To protect eyes from potential splashes.[3]
-
Laboratory Coat: To protect skin and clothing.[3]
-
Nitrile Gloves: To prevent skin contact.[3]
-
Closed-toe Shoes: To protect feet from spills.[3]
All handling of this compound, including preparation for disposal, should be conducted within a properly functioning chemical fume hood to avoid inhalation of any dust or vapors.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
The primary principle for disposing of this chemical is to never discard it down the drain or in regular trash.[2][3] It must be treated as hazardous chemical waste.
Step 1: Waste Segregation As a brominated compound, this compound and any materials contaminated with it must be segregated as halogenated organic waste .[3][5][6] Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.[5]
Step 2: Preparing Solid Waste
-
Carefully transfer any solid this compound, including expired reagents or contaminated items like weighing boats and gloves, into a designated, robust, and sealable container.
-
The container must be clearly labeled as "Halogenated Organic Solid Waste" and list "this compound" as a component.
Step 3: Preparing Liquid Waste
-
Collect all solutions containing this compound in a designated, leak-proof waste container, typically a plastic-coated glass bottle.[7]
-
The container must be clearly labeled as "Halogenated Organic Liquid Waste" and list all chemical components, including the solvent and "this compound".
-
Keep the container lid closed when not in use to prevent the release of vapors.[4]
Step 4: Decontamination of Empty Containers and Glassware Empty containers and glassware that held the compound must be decontaminated before being washed for reuse or disposed of. A common method for quenching residual bromine-containing compounds involves sodium thiosulfate.[8]
Experimental Protocol: Glassware Decontamination
-
Preparation: In a chemical fume hood, prepare a saturated aqueous solution of sodium thiosulfate.
-
Initial Rinse: Rinse the container or glassware multiple times with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residual compound. Collect these rinses in the "Halogenated Organic Liquid Waste" container.[8]
-
Quenching: Add the saturated sodium thiosulfate solution to the glassware and swirl to ensure contact with all surfaces. This helps to neutralize reactive bromine species.
-
Collection: Pour the sodium thiosulfate rinsate into the "Halogenated Organic Liquid Waste" container.
-
Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures.
Step 5: Storage and Final Disposal
-
Store all waste containers in a designated and well-ventilated hazardous waste accumulation area. Ensure containers are kept away from heat and sources of ignition.[1]
-
The ultimate disposal of the contents and the container must be carried out by an approved and licensed hazardous waste disposal company.[1][9] Adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[9]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. ehs.providence.edu [ehs.providence.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. uakron.edu [uakron.edu]
- 7. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 8. chamberlandresearch.com [chamberlandresearch.com]
- 9. fishersci.com [fishersci.com]
Essential Safety and Operational Guidance for Handling 2-Bromo-4-methoxy-6-methylpyrimidine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential safety and logistical information for handling 2-Bromo-4-methoxy-6-methylpyrimidine, a key building block in organic synthesis. By adhering to these protocols, you can minimize risks and establish a secure working environment.
Hazard Summary and Precautionary Measures
Based on analogous compounds, this compound is anticipated to pose several health hazards. It is likely to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, handling this compound requires strict adherence to safety protocols to minimize exposure.
Key Hazards:
-
Harmful if swallowed (Acute oral toxicity)
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
General Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solids | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Use in a fume hood is recommended. If not feasible, an N95-rated respirator may be considered. |
| Preparing Solutions | Chemical safety goggles or a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Laboratory coat. | Work should be performed in a chemical fume hood. |
| Running Reactions and Work-up | Chemical safety goggles and a face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Chemical-resistant laboratory coat or apron. | All operations should be conducted within a chemical fume hood. |
| Handling Large Quantities (>10g) | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant laboratory coat and apron. | All operations must be conducted within a chemical fume hood. |
First Aid Measures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Operational and Disposal Plans
Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE as outlined above. For small spills of solid material, carefully sweep up and place into a sealed container for disposal. For larger spills or solutions, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.
Waste Disposal: All waste containing this compound should be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Logical Relationship for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
